3-(4-tert-butylphenyl)-1H-pyrazol-5-amine chemical structure and properties
Topic: 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine Chemical Structure and Properties Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1][2] A Privileged Scaffold for...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine Chemical Structure and Properties
Content Type: Technical Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
A Privileged Scaffold for Kinase Inhibitor Discovery[1][2]
Executive Summary
3-(4-tert-butylphenyl)-1H-pyrazol-5-amine (CAS: 907987-76-2) represents a critical pharmacophore in modern medicinal chemistry.[1][2] Belonging to the class of 3,5-disubstituted pyrazoles, this molecule combines a polar, hydrogen-bonding aminopyrazole core with a lipophilic tert-butylphenyl tail.[1][2] This dual nature allows it to serve as a potent anchor in the ATP-binding pockets of various protein kinases, making it a valuable building block for developing therapeutics targeting oncology and inflammation pathways.[1][2] This guide provides a comprehensive technical analysis of its synthesis, structural dynamics, and physicochemical properties.[1][2]
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
The molecule exists in a dynamic equilibrium of tautomers, a feature that significantly influences its reactivity and binding affinity.[1][2]
DMSO (>20 mg/mL), Methanol, Ethanol; Low solubility in water
2.1 Tautomerism and Reactivity
In solution, the compound exists as an equilibrium mixture of the 1H-pyrazole and 2H-pyrazole forms.[1][2] The position of the proton on the ring nitrogens (N1 vs. N2) dictates the nucleophilicity of the amino group versus the ring nitrogens during derivatization.[2]
Form A (3-aryl-5-amine): Predominant in polar aprotic solvents (DMSO).[1][2]
Form B (5-aryl-3-amine): Less common but accessible.[1][2]
Imine Tautomer: The exocyclic amino group can theoretically tautomerize to an imine, though the aromatic amino form is energetically favored.[1][2]
Figure 1: Tautomeric equilibrium between N1-H and N2-H forms, dictating regioselectivity in downstream synthesis.[1][2]
Synthesis & Manufacturing Protocol
The most robust synthetic route utilizes the condensation of a
-ketonitrile with hydrazine.[1][2] This method is preferred for its high atom economy and scalability.[1][2]
3.1 Reaction Mechanism
The synthesis proceeds via the reaction of 3-(4-tert-butylphenyl)-3-oxopropanenitrile with hydrazine hydrate .[1][2]
Nucleophilic Attack: Hydrazine attacks the ketone carbonyl.[1][2]
Hydrazone Formation: Elimination of water yields the intermediate hydrazone.[1][2]
Cyclization: Intramolecular nucleophilic attack of the hydrazine nitrogen on the nitrile carbon.[1][2]
Isomerization: Tautomerization yields the stable aromatic aminopyrazole.[1][2]
3.2 Step-by-Step Laboratory Protocol
Note: All steps should be performed in a fume hood wearing appropriate PPE.
Setup: Charge a round-bottom flask with 3-(4-tert-butylphenyl)-3-oxopropanenitrile and absolute ethanol. Stir until dissolved.
Addition: Add hydrazine hydrate dropwise to the stirring solution at room temperature. A slight exotherm may be observed.[1][2]
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–6 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM).
Workup:
Cool the reaction mixture to room temperature.
Concentrate the solvent under reduced pressure (Rotavap) to ~20% of the original volume.[1][2]
Pour the residue into ice-cold water.[1][2] The product typically precipitates as a white to off-white solid.[1][2]
Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/Ethyl Acetate gradient) if high purity (>98%) is required.[1][2]
Figure 2: Synthetic pathway via the Knorr-type cyclization of beta-ketonitriles.
Spectroscopic Characterization
Validating the structure requires careful analysis of NMR signals, particularly distinguishing the pyrazole core protons from the aromatic substituents.[2]
Expected ¹H NMR Data (DMSO-d₆, 400 MHz):
1.28–1.32 ppm (s, 9H): tert-Butyl group protons.[1][2] Strong singlet, characteristic of the bulky alkyl group.[1][2]
4.50–5.50 ppm (br s, 2H): protons.[1][2] Broad signal due to exchange; chemical shift varies with concentration and water content.[1][2]
5.70–5.90 ppm (s, 1H): Pyrazole C4–H.[1][2][3] This sharp singlet is diagnostic for the formation of the heteroaromatic ring.[1][2]
7.40–7.80 ppm (m, 4H): Aromatic protons of the phenyl ring (AA'BB' system).[2]
The 3-aminopyrazole motif is a "privileged scaffold" in kinase inhibitor design.[1][2] The structure mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinase active sites.[1][2]
5.1 Mechanism of Action: Kinase Inhibition
Hinge Binding: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the exocyclic amine (
) acts as a hydrogen bond donor.[2] This donor-acceptor motif forms a bidentate interaction with the backbone residues of the kinase hinge region.[1][2]
Hydrophobic Interaction: The tert-butyl group is critical for potency.[1][2] It occupies the hydrophobic "Gatekeeper" pocket or the solvent-exposed hydrophobic region (Selectivity Pocket), improving binding affinity compared to unsubstituted phenyl analogs.[1][2]
5.2 SAR (Structure-Activity Relationship) Logic[2]
R1 (N-1 Position): Unsubstituted (H) allows for diverse binding modes but is often alkylated to tune solubility.[1][2]
R5 (Amino Group): Can be derivatized into amides or ureas to reach into the "DFG-out" pocket, a common strategy for designing Type II kinase inhibitors.[1][2]
Figure 3: Pharmacophore model demonstrating the bidentate hinge binding and hydrophobic anchoring of the tert-butyl group.[2]
Handling, Stability & Safety
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation over extended periods.[1][2]
Stability: Stable in solid form.[1][2] In solution (DMSO/MeOH), use within 24 hours or store at -20°C.
Precaution: Avoid dust formation.[1][2] Use standard chemical resistant gloves (Nitrile) and eye protection.[1][2]
References
Chemical Identity & CAS: PubChem. 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine (Compound).[1][2][4] National Library of Medicine.[2] Link[2][4]
Synthesis Methodology: General synthesis of 3-amino-5-arylpyrazoles via hydrazine condensation. Organic Chemistry Portal / MDPI.[1][2] (Adapted from standard Knorr pyrazole synthesis protocols). Link
Technical Guide: Tautomeric Stability of 5-amino-3-(4-tert-butylphenyl)pyrazole
This technical guide details the tautomeric stability, characterization, and implications of 5-amino-3-(4-tert-butylphenyl)pyrazole , a critical scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the tautomeric stability, characterization, and implications of 5-amino-3-(4-tert-butylphenyl)pyrazole , a critical scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., B-Raf, p38 MAPK) and cytokine modulators.[1]
[1]
Executive Summary
The pharmacological efficacy of aminopyrazole-based ligands is inextricably linked to their tautomeric state.[2] For 5-amino-3-(4-tert-butylphenyl)pyrazole , the equilibrium between the
-3-aryl-5-amino form and the -5-aryl-3-amino form dictates the hydrogen bond donor/acceptor (HBD/HBA) motif presented to a protein binding pocket.[1]
This guide provides a structural analysis of the thermodynamic drivers governing this equilibrium, establishing that the 5-amino-3-(4-tert-butylphenyl)-1H-pyrazole tautomer (aryl group distal to the NH) is the predominantly stable species in solution due to the steric demand of the tert-butyl moiety, despite the electronic preference of the amino group for the 3-position.
Part 1: Molecular Architecture & Tautomeric Landscape[1]
The Annular Tautomerism Mechanism
The core phenomenon is annular desmotropy , where the proton migrates between the pyrazole ring nitrogens (N1 and N2). This migration effectively swaps the positions of the substituents relative to the protonated nitrogen.
Tautomer A (Distal / 3-Aryl): 5-amino-3-(4-tert-butylphenyl)-1H-pyrazole.
The bulky aryl group is at position 3 (distal to N1-H).
The amino group is at position 5 (adjacent to N1-H).[3]
Tautomer B (Proximal / 5-Aryl): 3-amino-5-(4-tert-butylphenyl)-1H-pyrazole.[1]
The bulky aryl group is at position 5 (adjacent to N1-H).
The amino group is at position 3 (distal to N1-H).
Thermodynamic Drivers
The equilibrium constant (
) is determined by a conflict between steric and electronic factors.
Factor
Influence on Equilibrium
Verdict for t-Butylphenyl Analog
Steric Hindrance
Bulky groups destabilize the position adjacent to N-H (Pos 5) due to lone-pair/proton clashes and solvation shell disruption.[1]
Strongly favors Tautomer A (Aryl at Pos 3). The tert-butyl group amplifies the effective volume of the phenyl ring.
Electronic Effect (Amino)
Amino groups generally prefer Position 3 (distal) to maximize -donation into the ring without N-H repulsion.
Favors Tautomer B (Amino at Pos 3).
Electronic Effect (Aryl)
Electron-donating aryl groups (like 4-t-butylphenyl) stabilize Position 3.[1]
Favors Tautomer A .
Solvent Polarity
Polar solvents stabilize the more dipolar tautomer (often 5-amino).
Favors Tautomer A (5-amino form has a higher dipole moment).[1]
Visualization of the Equilibrium
The following diagram illustrates the proton migration and the steric clash driving the equilibrium.
Figure 1: The annular tautomerism equilibrium. The steric bulk of the tert-butylphenyl group destabilizes Tautomer B, shifting the equilibrium toward Tautomer A.
Part 2: Analytical Protocols (Self-Validating Systems)[1]
To definitively assign the tautomeric ratio in your specific formulation or solvent system, rely on
N NMR and X-ray Crystallography . NMR is often inconclusive due to rapid proton exchange broadening signals.
Protocol: Solution State Characterization (
N NMR)
This protocol uses Variable Temperature (VT) NMR to slow the proton exchange rate, allowing distinct observation of tautomers.
(Polar aprotic, slows exchange via H-bonding) or THF- (Low polarity).[1]
Workflow:
Preparation: Dissolve 20 mg of compound in 0.6 mL DMSO-
.
Cooling: Lower probe temperature to 250 K (-23°C) .
Acquisition: Acquire
- HMBC or HSQC spectra. Direct detection is preferred if concentration permits.
Analysis:
Pyrrole-like N (N-H): Typically -160 to -180 ppm (relative to nitromethane).[1]
Pyridine-like N (N=): Typically -60 to -80 ppm.[1]
Differentiation: In Tautomer A, the N-H is adjacent to the Amino group (
coupling may be visible). In Tautomer B, the N-H is adjacent to the Aryl group.
Protocol: Solid State Confirmation (X-Ray)
In the solid state, pyrazoles freeze into a single tautomer stabilized by intermolecular H-bond networks.
Crystallization: Slow evaporation from Ethanol/Water (9:1).
Diffraction: Single Crystal X-Ray Diffraction (SC-XRD).
Validation: Locate the H-atom on the nitrogen.[4] Measure the
vs bond lengths.[1] The bond lengths within the ring will also reflect the double bond character ( vs ), confirming the tautomer.
Part 3: Analytical Workflow Diagram
The following decision tree outlines the logical flow for determining the dominant tautomer in a new formulation.
Figure 2: Integrated workflow for confirming tautomeric identity using computational and spectroscopic methods.
Part 4: Implications for Drug Discovery[1][2]
In kinase inhibitor design, the pyrazole ring often acts as a hinge binder. The tautomeric state determines the vector of the H-bond donor (N-H) and acceptor (N:).
Hinge Binding Mode: If the protein requires a donor-acceptor motif (e.g., binding to the backbone of a specific residue in the ATP pocket), the 5-amino-3-aryl tautomer presents the N-H and N: in specific vectors relative to the bulky hydrophobic tail (the t-butylphenyl group).
Risk: If a computational docking model assumes the wrong tautomer (e.g., modeling the 3-amino-5-aryl form when the 5-amino-3-aryl form is physically present), the calculated binding free energy (
) will be erroneous, leading to false negatives in virtual screening.[1]
Recommendation: Always constrain the pyrazole nitrogen protonation state in docking simulations to the 5-amino-3-aryl form (N1 protonated, Aryl at 3) when bulky 3-substituents are present.
References
Alkorta, I., & Elguero, J. (2021). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Molecules, 26(15), 4642.
Claramunt, R. M., et al. (1997). Structure and tautomerism of 3(5)-amino-5(3)-arylpyrazoles in the solid state and in solution: An X-ray and NMR study. Tetrahedron, 53(31), 10783-10802.
Marin-Luna, M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4543.
BenchChem Technical Report. (2025). Tautomerism in substituted 3-aminopyrazoles: Thermodynamic data and equilibrium constants.
Executive Summary & Chemical Identity 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry, particularly in Fragment-Based Drug Design (FBDD). Its st...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
3-(4-tert-butylphenyl)-1H-pyrazol-5-amine is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry, particularly in Fragment-Based Drug Design (FBDD). Its structural architecture—comprising a polar aminopyrazole "hinge-binding" motif and a hydrophobic tert-butylphenyl tail—makes it an ideal pharmacophore for targeting the ATP-binding pockets of protein kinases (e.g., p38 MAPK, B-Raf, and Src family kinases).
This guide provides a validated technical workflow for the synthesis, characterization, and application of this compound, prioritizing experimental reproducibility and mechanistic clarity.
Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
Synthesis Protocol: The
-Ketonitrile Route
Strategic Rationale
The most robust synthetic pathway for 3-amino-5-arylpyrazoles involves the cyclocondensation of
-ketonitriles with hydrazine. This route is preferred over the reaction of -ketoesters with hydrazine (which yields pyrazolones) because it directly affords the amino group without subsequent functional group interconversion.
Mechanism:
Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the ketone carbonyl of the
-ketonitrile.
Imine Formation: Loss of water generates a hydrazone intermediate.
Cyclization: The second hydrazine nitrogen attacks the nitrile carbon (intramolecular nucleophilic addition).
Tautomerization: Aromatization drives the equilibrium to the stable aminopyrazole form.
Ethanol (Absolute, solvent volume: 5 mL per mmol of precursor)
Glacial Acetic Acid (Catalytic amount, 0.1 eq)
Step-by-Step Workflow:
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Dissolution: Charge the flask with 3-(4-tert-butylphenyl)-3-oxopropanenitrile (e.g., 5.0 mmol, 1.07 g) and Ethanol (25 mL). Stir until fully dissolved.
Reflux: Heat the reaction mixture to reflux (80°C) for 3–5 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting nitrile spot (
) should disappear, and a lower running fluorescent spot (product) should appear.
Work-up:
Cool the mixture to room temperature.
Concentrate the solvent to ~20% of the original volume under reduced pressure.
Pour the residue into ice-cold water (50 mL) with vigorous stirring.
Isolation: The product will precipitate as a solid. Filter the precipitate using a Büchner funnel.
Purification: Recrystallize from Ethanol/Water (9:1) or Toluene to obtain analytical grade crystals.
Validation: Verify structure via
H NMR (DMSO-). Look for the characteristic pyrazole C4-H singlet at ppm and the broad NH singlet.
Synthesis Workflow Diagram
Caption: Figure 1. One-pot cyclocondensation workflow for the synthesis of the target aminopyrazole.
Applications in Drug Discovery
The "Hinge Binder" Concept
In kinase drug discovery, the ATP-binding site is the primary target. The 3-aminopyrazole moiety acts as a bioisostere of the adenine ring of ATP.
Donor-Acceptor Motif: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the exocyclic amine (NH2) or the pyrazole NH (N1) acts as a hydrogen bond donor. This allows bidentate binding to the "hinge region" of the kinase.
Hydrophobic Tail: The 4-tert-butylphenyl group extends into the hydrophobic back-pocket (often the Gatekeeper region), providing selectivity and potency.
Key Biological Targets
p38 MAP Kinase: Inhibition of p38 is a strategy for treating autoimmune diseases (RA, Crohn's). This molecule serves as a core fragment for p38 inhibitors.
B-Raf Kinase: The scaffold is relevant in designing inhibitors for melanoma, where the tert-butyl group mimics the bulky substituents found in approved drugs like Dabrafenib.
Src Family Kinases: Used as a chemical probe to study Src signaling pathways.
Pharmacophore Interaction Diagram
Caption: Figure 2. Pharmacophoric mapping of the ligand within a generic kinase ATP-binding pocket.
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
Inhalation: Handle in a fume hood to avoid dust inhalation.
Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.
References
CalPacLab. "3-(4-Tert-butylphenyl)-1H-pyrazol-5-amine Product Data." California Pacific Laboratory Safety. Accessed February 26, 2026. Link
CymitQuimica. "Product Catalog: 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine (CAS 907987-76-2)."[4][5] Cymit Quimica. Accessed February 26, 2026. Link
Beilstein Institute. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011. Accessed February 26, 2026. Link
National Institutes of Health (NIH). "Amino-Pyrazoles in Medicinal Chemistry: A Review." PubMed Central, 2023. Accessed February 26, 2026. Link
Organic Syntheses. "Preparation of Pyrazoles from Beta-Ketonitriles." Org.[6][7][8] Synth. Coll. Vol. 3, p.708. (General procedure reference).
3-(4-tert-butylphenyl)-1H-pyrazol-5-amine molecular weight and formula
Characterization, Synthesis, and Pharmaceutical Utility of a Privileged Kinase Scaffold Executive Summary This technical guide provides a comprehensive analysis of 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine , a critical b...
Author: BenchChem Technical Support Team. Date: February 2026
Characterization, Synthesis, and Pharmaceutical Utility of a Privileged Kinase Scaffold
Executive Summary
This technical guide provides a comprehensive analysis of 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine , a critical building block in medicinal chemistry.[1] Distinguished by its aminopyrazole core (a canonical hinge-binding motif in kinase inhibitors) and a lipophilic 4-tert-butylphenyl tail (targeting hydrophobic back-pockets), this molecule represents a "privileged structure" in drug discovery.[1] This document details its physicochemical identity, validated synthetic protocols, and structural characterization, serving as a blueprint for researchers targeting enzymes such as B-Raf, p38 MAPK, and CDKs.
Part 1: Physicochemical Identity & Core Data[1]
The compound exists in a tautomeric equilibrium typical of N-unsubstituted pyrazoles.[1] While often cataloged as the 5-amine, the specific tautomer present depends heavily on solvent polarity and hydrogen bond acceptors in the environment.
Researchers must recognize that 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine and 5-(4-tert-butylphenyl)-1H-pyrazol-3-amine are chemically identical in solution due to rapid proton transfer between N1 and N2.[1]
Solid State: Crystallization conditions dictate the dominant tautomer.[1]
Biological Context: When binding to a kinase hinge region, the enzyme's specific H-bond donor/acceptor residues will "lock" the molecule into the required tautomeric form.[1]
Part 2: Synthetic Protocol (The "Build")
This section outlines a robust, self-validating synthesis route. Unlike generic protocols, this workflow accounts for the solubility challenges introduced by the lipophilic tert-butyl group.[1]
Retrosynthetic Logic
The most efficient route utilizes the condensation of hydrazine with a
-ketonitrile intermediate.[1] The -ketonitrile is constructed via a Claisen-type condensation of the corresponding ester with acetonitrile.[1]
Workflow Diagram (DOT)
Caption: Two-step convergent synthesis from commercially available ester precursors.
Step-by-Step Methodology
Step 1: Synthesis of 3-(4-tert-butylphenyl)-3-oxopropanenitrile[1]
Setup: Flame-dry a 250 mL three-neck flask under Argon.
Activation: Suspend Sodium Hydride (60% in oil, 1.2 eq) in anhydrous THF (50 mL).
Addition: Add Acetonitrile (1.2 eq) dropwise at 0°C. Stir for 15 min to generate the anion.
Coupling: Add Methyl 4-tert-butylbenzoate (1.0 eq) dissolved in THF dropwise.
Reaction: Reflux for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 4:1) will show the disappearance of the ester.
Workup: Quench with ice water. Acidify carefully with 1M HCl to pH 4. Extract with EtOAc.[1] The
-ketonitrile often precipitates or forms a solid upon evaporation.[1]
Fragmentation Pattern: Look for a loss of 15 Da (methyl from t-butyl) or 57 Da (t-butyl group) in high-energy collision spectra.[1]
Part 4: Pharmaceutical Applications (The "Why")
This molecule is not merely a chemical curiosity; it is a pharmacophore .
Kinase Inhibition Mechanism
The aminopyrazole motif functions as a bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP.
The Donor (NH): Binds to the backbone carbonyl of the kinase hinge region (e.g., Glu71 in p38 MAPK).
The Acceptor (N): Accepts a hydrogen bond from the backbone amide (e.g., Met109 in p38 MAPK).
The tert-Butyl Group: Occupies the hydrophobic "Gatekeeper" pocket or the solvent-exposed region, improving potency and residence time.[1]
Biological Pathway Relevance (DOT)
Caption: The scaffold's role in interrupting critical inflammatory and oncogenic signaling cascades.[1]
References
Synthesis of Pyrazole Amines: Fray, M. J., et al. "Structure-activity relationships of a series of pyrazolyl-urea p38 MAP kinase inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 2008.
Tautomerism in Pyrazoles: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 1976.
Kinase Binding Modes: Traxler, P., & Furet, P. "Strategies toward the design of novel and selective protein tyrosine kinase inhibitors." Pharmacology & Therapeutics, 1999.
Beta-Ketonitrile Synthesis: Crouch, W. W.[1] "Acetoacetylation with Diketene." Journal of the American Chemical Society, 1948. (Foundational protocol adapted for modern ester condensation).[1]
The Pyrazole Amine Scaffold in Kinase Inhibitor Discovery
Executive Summary The pyrazole amine (aminopyrazole) scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within the kinase inhibitor space. Its structural versatility allows it to mim...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pyrazole amine (aminopyrazole) scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within the kinase inhibitor space. Its structural versatility allows it to mimic the adenine ring of ATP, enabling precise interactions with the kinase hinge region.[1][2] This guide provides a technical deep-dive into the structural biology, synthetic challenges, and experimental validation of pyrazole amine-based inhibitors, designed for researchers optimizing lead compounds for oncology and inflammation targets.
Structural Biology & Pharmacophore
The ATP Mimicry
Protein kinases share a highly conserved ATP-binding pocket located between the N-terminal and C-terminal lobes.[3] The "hinge region," a flexible segment connecting these lobes, is the primary anchor point for ATP and ATP-competitive inhibitors.[2][4]
The aminopyrazole motif functions as a bidentate or tridentate hinge binder. Its privileged status arises from its ability to present a hydrogen bond donor (exocyclic amine or ring NH) and a hydrogen bond acceptor (ring nitrogen) in a geometry that perfectly complements the backbone carbonyl and amide groups of the kinase hinge residues (typically the gatekeeper + 1 and gatekeeper + 3 residues).
Binding Modes
There are two primary binding orientations for aminopyrazoles, defined by the substitution pattern and the specific kinase topology:
Mode A (Donor-Acceptor): The pyrazole N2 acts as an H-bond acceptor from the backbone NH, while the exocyclic C3-amino group acts as an H-bond donor to the backbone carbonyl. This is common in 3-aminopyrazole inhibitors like Tozasertib (VX-680) .[3]
Mode B (Acceptor-Donor): In some 5-aminopyrazole derivatives, the orientation may flip, or the scaffold may utilize the N1-H (if unsubstituted) as a donor.
Case Studies: FDA-Approved & Clinical Candidates[3]
The efficacy of this scaffold is validated by multiple approved drugs and clinical candidates.
Drug Name
Target(s)
Scaffold Type
Binding Role
Tozasertib (VX-680)
Aurora A/B/C
3-Aminopyrazole
Primary Hinge Binder. The aminopyrazole forms the critical H-bonds with the hinge region.[3]
Avapritinib
KIT D816V, PDGFRA
Pyrazole-Triazine
Substituent. The pyrazole is solvent-exposed; the pyrrolotriazine core binds the hinge.
Encorafenib
BRAF V600E
Pyrazole-Pyrimidine
Scaffold Core. The pyrazole orients the sulfonamide tail; the pyrimidine/linker mediates hinge contact.
Barasertib
Aurora B
3-Aminopyrazole
Primary Hinge Binder. Phosphate prodrug of a hydroxy-pyrazol-anilino core.[3]
Crizotinib
ALK/ROS1/MET
Pyrazole-Piperidine
Linker/Tail. The 2-aminopyridine is the hinge binder; the pyrazole extends into the solvent front.
Key Insight: While many drugs contain pyrazoles, Tozasertib is the archetypal example where the aminopyrazole moiety itself drives the hinge interaction.
Synthetic Chemistry: The Regioselectivity Challenge
The synthesis of aminopyrazoles, particularly distinguishing between 3-amino and 5-amino isomers, is a classic problem in heterocyclic chemistry. The reaction typically involves the condensation of a hydrazine with a
-ketonitrile (or equivalent 1,3-dielectrophile).
The Mechanism
The reaction proceeds via two competing pathways:
Path A: Nucleophilic attack of hydrazine on the ketone
Dissolve benzoylacetonitrile in ethanol at room temperature.
Add phenylhydrazine dropwise.
Heat to reflux for 3–5 hours (monitor by TLC/LCMS).
Purification: Upon cooling, the 5-amino isomer often precipitates. The filtrate may contain the 3-amino isomer, which requires column chromatography (Hexane:EtOAc gradient).
Note: To favor the 3-amino isomer, consider using sodium ethoxide at lower temperatures (0°C) to drive the kinetic enolate attack.
Experimental Validation: Kinase Assay Protocol
Once synthesized, the inhibitor's potency must be validated. The ADP-Glo™ Kinase Assay is the industry standard for high-throughput screening of these scaffolds.
Principle
The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction. It is a luminescent, homogeneous assay.
Kinase Reaction: ATP
ADP + Phosphorylated Substrate.
ADP-Glo Reagent: Terminates reaction and depletes remaining ATP.[3]
Detection Reagent: Converts ADP to ATP, which is then used by luciferase to generate light.
Step-by-Step Workflow
Preparation:
Prepare 1X Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
Dilute compounds (Aminopyrazoles) in DMSO (serial dilutions).[3]
Reaction Assembly (384-well plate):
Add 2
L of Compound.
Add 2
L of Kinase Enzyme (e.g., Aurora A, 2 ng/well).
Add 2
L of Substrate/ATP Mix (ATP concentration at ).
Incubation:
Incubate at room temperature for 60 minutes.
Detection:
Add 5
L ADP-Glo Reagent .[3] Incubate 40 min (stops kinase, digests ATP).[3]
Add 10
L Kinase Detection Reagent . Incubate 30 min (converts ADP ATP Light).[3]
Readout:
Measure Luminescence (RLU) on a plate reader (e.g., EnVision).[3]
The pyrazole amine scaffold is evolving beyond simple ATP competition.
Covalent Inhibitors: Introduction of acrylamide "warheads" to the pyrazole C4 or N1 positions to target non-catalytic cysteines (e.g., FGFR inhibitors).
PROTACs: The solvent-exposed regions of the pyrazole (often the N1-substituent) serve as ideal exit vectors for linker attachment to E3 ligase ligands.
References
Tozasertib (VX-680)
Title: Modulation of kinase-inhibitor interactions by auxiliary protein binding: Crystallography studies on Aurora A interactions with VX-680 and with TPX2.[3]
tert-Butylphenyl Pyrazole Derivatives: Balancing Lipophilic Potency with Druggability
Executive Summary The tert-butylphenyl pyrazole moiety represents a classic "high-risk, high-reward" scaffold in medicinal chemistry. While the bulky tert-butyl group effectively fills hydrophobic pockets in targets such...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The tert-butylphenyl pyrazole moiety represents a classic "high-risk, high-reward" scaffold in medicinal chemistry. While the bulky tert-butyl group effectively fills hydrophobic pockets in targets such as COX-2, CB1, and various kinases, it frequently pushes the partition coefficient (logP) beyond the druggable range (>5.0). This results in poor aqueous solubility, high plasma protein binding, and rapid metabolic clearance via CYP450 oxidation.
This guide moves beyond basic synthesis to address the specific physicochemical challenges of this scaffold. It provides a validated RP-HPLC protocol for lipophilicity determination (replacing the error-prone shake-flask method for this class) and details synthetic strategies to control regioselectivity driven by the steric bulk of the tert-butyl group.
The Physicochemical Landscape: The "Grease Ball" Effect
The tert-butyl group is a lipophilic sledgehammer. In the context of a phenyl-pyrazole scaffold, it contributes significantly to the overall logP, often shifting a molecule from "lead-like" to "brick-dust."
Lipophilic Contribution & Metabolic Liability
The addition of a tert-butyl group typically adds +1.6 to +2.0 log units to the intrinsic lipophilicity compared to a hydrogen atom, and +0.8 to +1.0 compared to a methyl group.
The Binding Benefit: The globular shape of the tert-butyl group enables strong Van der Waals interactions within large hydrophobic cavities.
The Metabolic Cost: The exposed methyl protons of the tert-butyl group are prime targets for CYP450-mediated
-oxidation, leading to the formation of alcohols and carboxylic acids. This rapid clearance is a primary failure mode for this class.
The Solubility Paradox
Researchers often observe that tert-butylphenyl pyrazoles precipitate during biological assays (e.g., in DMSO/buffer mixtures). This "apparent" inactivity is actually a solubility artifact. Accurate logP measurement is therefore not just a characterization step; it is a go/no-go gate for biological testing.
Precision Synthesis: Controlling Regiochemistry
The synthesis of tert-butylphenyl pyrazoles typically involves the condensation of a hydrazine with a 1,3-dielectrophile. However, the asymmetry of the reagents leads to two possible regioisomers (1,3- vs. 1,5-substituted pyrazoles).
Crucial Insight: The steric bulk of the tert-butyl group on the phenylhydrazine can be leveraged to direct regioselectivity, but solvent choice is the amplifier of this effect.
Protocol: Regioselective Cyclocondensation
Standard Knorr synthesis often yields mixtures.[1] This optimized protocol favors the 1,5-isomer due to steric steering.
Preparation: Dissolve 1.0 eq of 1,3-diketone in absolute ethanol (0.5 M).
Addition: Add 1.1 eq of 4-tert-butylphenylhydrazine HCl.
Catalysis: Add 5 mol% HCl (catalytic). Avoid base, as the hydrazine free base is less stable.
Reflux: Heat to 80°C for 4 hours.
Workup: Cool to 0°C. The tert-butyl group aids crystallization. Filter the precipitate.
Validation: Use NOESY NMR to confirm regioisomer. The tert-butyl protons will show a spatial correlation (NOE) with the pyrazole C-5 proton if the 1,5-isomer is formed.
Visualization: Synthesis & Isomerism Pathway
Caption: Steric steering in pyrazole synthesis. The bulky tert-butyl group disfavors the formation of the 1,3-isomer under thermodynamic control.
Analytical Determination: The RP-HPLC Method[2][3][4][5][6]
Stop using the Shake-Flask method for this class.
For compounds with logP > 4.0, the Shake-Flask method (OECD 107) fails due to the formation of micro-emulsions and the difficulty of detecting trace amounts in the aqueous phase. The OECD 117 RP-HPLC method is the required standard for tert-butylphenyl derivatives.
The Principle
Lipophilicity is correlated with the capacity factor (
) on a reverse-phase column (C18). The hydrophobic tert-butyl group interacts strongly with the octadecyl chains, increasing retention time.
[2]
Where
( = retention time, = dead time).
Validated Protocol (OECD 117 Adapted)
Equipment: Agilent 1200/1290 or equivalent HPLC with DAD.
Column: Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or equivalent end-capped C18.
Mobile Phase:
A: 25 mM Ammonium Acetate pH 7.4 (buffers ionization).
B: Methanol (MeOH mimics octanol better than ACN).
Mode: Isocratic (75% MeOH / 25% Buffer). Note: Gradient can be used for CHI (Chromatographic Hydrophobicity Index) but Isocratic is preferred for direct logP correlation.
Calibration Standards (Must bracket the expected logP):
Compound
Literature LogP
Approx Retention ()
Acetophenone
1.58
Low
Benzene
2.13
Low-Mid
Toluene
2.73
Mid
Naphthalene
3.30
Mid-High
Triphenylamine
5.74
High (Critical for t-butyl derivatives)
Procedure:
Dead Time (
): Inject Thiourea or Sodium Nitrate.
Calibration: Inject the standard mixture. Plot
vs. Lit . Ensure .
Sample Run: Inject the tert-butylphenyl pyrazole (dissolved in MeOH).
Calculation: Interpolate the unknown logP using the regression line.
Structural Modulation Strategies
If the measured logP is > 5.0, the compound is likely undruggable. You must modulate the structure without losing the hydrophobic binding interaction of the tert-butyl group.
Bioisosteric Replacements
To retain bulk but lower logP:
Trifluoromethylcyclopropyl: Retains the shape and volume of tert-butyl but reduces electron density and lipophilicity slightly.
Bicyclo[1.1.1]pentane: A rigid, saturated spacer that is more polar than a phenyl ring.
Oxa-spirocycles: Introducing an ether oxygen into the bulky group can drop logP by ~1.0 unit.
The "Polar Anchor" Strategy
If the tert-butyl group is non-negotiable for potency, introduce a solubilizing group on the pyrazole core (positions 3 or 4).
Carboxylic Acid: Drastically lowers logD at physiological pH (7.4), though may reduce membrane permeability.
Visualization: Lead Optimization Decision Tree
Caption: Decision logic for optimizing high-lipophilicity pyrazole hits.
References
OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. [Link]
Bisel, P., et al. (2008). The tert-butyl group in chemistry and biology. Organic & Biomolecular Chemistry, 6, 2655-2665. [Link]
Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. [Link]
Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. [Link]
Hydrogen bond donor properties of 1H-pyrazol-5-amine core
The 1H-pyrazol-5-amine core (often interchangeably referred to as 3-aminopyrazole) represents a "privileged scaffold" in medicinal chemistry.[1] Its ubiquity in drug design—particularly in kinase inhibitors—stems from it...
Author: BenchChem Technical Support Team. Date: February 2026
The 1H-pyrazol-5-amine core (often interchangeably referred to as 3-aminopyrazole) represents a "privileged scaffold" in medicinal chemistry.[1] Its ubiquity in drug design—particularly in kinase inhibitors—stems from its ability to mimic the adenine ring of ATP, offering a dense, directional network of hydrogen bond donors (HBD) and acceptors (HBA) within a low-molecular-weight footprint.[1]
This guide provides a technical deep-dive into the hydrogen bond donor properties of this core, its tautomeric complexity, and practical workflows for its characterization and optimization in drug discovery.[1]
Structural Anatomy: The Janus-Faced Core
The 1H-pyrazol-5-amine core is defined by a five-membered aromatic ring containing two adjacent nitrogen atoms and an exocyclic amine.[1] Its behavior is governed by annular tautomerism , a dynamic equilibrium that dictates the vector and nature of its hydrogen bond donors.[1]
Tautomeric Equilibrium
The core exists primarily in two tautomeric forms:[1]
Form A (1H-pyrazol-5-amine): The proton resides on the nitrogen adjacent to the carbon bearing the amine.[1]
Form B (1H-pyrazol-3-amine): The proton resides on the distal nitrogen.[1]
While Form B is often thermodynamically preferred in solution for the unsubstituted core due to electronic stabilization, Form A is frequently the bioactive conformation trapped in protein binding pockets (e.g., kinase hinge regions).
Figure 1: Tautomeric equilibrium of the aminopyrazole core. The specific tautomer bound depends heavily on the complementary H-bond network of the protein target.[1]
Physicochemical Profiling
Understanding the core requires quantifying its "interaction currency"—the strength and availability of its H-bonds.[1]
Critical Insight: The 1H-pyrazol-5-amine is a bidentate motif.[1] It can simultaneously donate a proton (via ring NH) and accept a proton (via ring N), or donate two protons (ring NH + exocyclic NH2). This versatility drives its high hit rate in fragment-based screening.[1]
Pharmacophore Application: The Hinge Binder
In kinase drug discovery, the 1H-pyrazol-5-amine is a canonical "hinge binder."[1] It mimics the adenine ring of ATP, forming 2-3 hydrogen bonds with the kinase hinge region backbone.[1]
Binding Mode Logic
Interaction 1 (Acceptor): The pyridine-like nitrogen (N2) accepts a hydrogen bond from the backbone NH of the hinge residue.
Interaction 2 (Donor): The exocyclic amine (-NH₂) donates a hydrogen bond to the backbone Carbonyl (C=O) of the hinge residue.
Interaction 3 (Donor - Optional): The ring NH (N1) can donate to a gatekeeper residue or solvent water, depending on the specific kinase architecture.
Figure 2: Canonical bidentate binding mode of 1H-pyrazol-5-amine to the kinase hinge region.[1] This "Donor-Acceptor" motif is highly conserved in ATP-competitive inhibitors.[1]
Experimental Characterization Protocols
To effectively utilize this core, one must empirically validate its H-bond properties, as calculated values often fail to account for specific solvation effects or intramolecular bonding.[1]
Protocol A: NMR Determination of H-Bond Acidity (Abraham 'A' Parameter)
This protocol measures the "summation hydrogen bond acidity" by comparing chemical shifts in a non-polar solvent vs. a strong H-bond acceptor solvent.[1]
Objective: Quantify the H-bond donating strength of the ring NH and exocyclic NH2.[1]
Preparation: Prepare two separate samples of the compound (approx 10 mM concentration) in CDCl₃ and DMSO-d₆.
Acquisition: Acquire ¹H NMR spectra at 298 K. Ensure sufficient scans for high signal-to-noise ratio on amine protons.
Assignment: Identify the chemical shifts (
) of:
Ring NH (
).
Exocyclic NH₂ (
).
Calculation: Calculate the complexation shift (
) for each proton:
Interpretation:
A larger
indicates stronger H-bond acidity (the proton is more "desperate" to bond with DMSO).[1]
Correlation: For pyrazoles,
values can be correlated to the Abraham A parameter using the equation: . (Note: Coefficients may vary based on specific calibration sets).
Protocol B: X-Ray Tautomer Identification
Determining which tautomer exists in the solid state is crucial for understanding packing forces and potential binding modes.[1]
Workflow:
Crystallization: Grow single crystals using slow evaporation from solvents with varying polarity (e.g., Ethanol vs. Ethyl Acetate/Hexane) to probe if solvent affects the tautomer trapped.[1]
Diffraction: Collect X-ray diffraction data at low temperature (100 K) to reduce thermal motion of hydrogen atoms.
Refine the hydrogen position freely if data quality permits.
Validation: Compare the C-N-C bond angles.
Pyrrole-like N (N-H): Angle is typically larger (~107-110°).[1]
Pyridine-like N (N:): Angle is typically smaller (~103-105°).[1]
Hirshfeld Surface Analysis: Use software (e.g., CrystalExplorer) to map
surfaces. Red spots indicate strong H-bonds.[1] This confirms if the N-H...N intermolecular chains are driving the tautomeric preference.[1]
Case Study: Pirtobrutinib & The Scaffold Evolution
Context: First-generation BTK inhibitors (e.g., Ibrutinib) used a pyrazolo[3,4-d]pyrimidine fused system. While effective, the fused system is rigid.[1]
Innovation:Pirtobrutinib (LOXO-305) utilizes a non-covalent binding mechanism with an aminopyrazole carboxamide core.[1]
Structural Logic:
Core Selection: The 1H-pyrazol-5-amine core was selected to replace the fused bicycle.[1] This reduced molecular weight and introduced flexibility.[1]
Hinge Interaction: The aminopyrazole motif forms a tridentate H-bond network with the hinge (Glu475, Met477 of BTK).[1]
Selectivity: By "breaking" the fused ring system into a linked pyrazole system, the molecule gained a unique shape that avoided the steric clash with the C481S mutation (which renders covalent inhibitors ineffective).[1]
Outcome: The 1H-pyrazol-5-amine core allowed for a reversible, high-affinity binder that overcame resistance mutations, proving the scaffold's versatility beyond simple ATP mimicry.[1]
References
Vertex Pharmaceuticals. (2022).[1] Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. Link
MDPI. (2022).[1] Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. Link
National Science Foundation. (2018).[1] NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules. Journal of Organic Chemistry. Link
ResearchGate. (2017).[1] Pyrazole amino acids: hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue. Journal of Peptide Science. Link
MDPI. (2023).[1][3] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. Link
ChemRxiv. (2021). Hydrogen bond donors in drug design. ChemRxiv Preprints. Link
Navigating the Uncharted: A Technical Safety and Handling Guide for 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive overview of the safety considerations and handling protocols for 3-(4-ter...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the safety considerations and handling protocols for 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine, a substituted pyrazole amine of interest in contemporary research and drug discovery. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous compounds, established chemical safety principles, and expert insights to empower researchers to work safely and effectively. The core philosophy of this guide is to foster a proactive safety culture through a deep understanding of the potential hazards and the implementation of robust, self-validating safety protocols.
Compound Profile and Inferred Hazard Analysis
3-(4-tert-butylphenyl)-1H-pyrazol-5-amine belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in many pharmacologically active molecules. The presence of an amine functional group and a substituted phenyl ring suggests specific potential hazards that must be carefully managed.
Physicochemical Properties (Inferred)
Property
Inferred Value/Characteristic
Rationale and Safety Implication
Molecular Formula
C₁₃H₁₇N₃
Calculated from the chemical structure.
Molecular Weight
215.30 g/mol
Calculated from the molecular formula.
Appearance
Likely an off-white to brown solid.
Based on observations of similar pyrazole derivatives. Color changes may indicate degradation or impurity.
Solubility
Expected to have low water solubility and higher solubility in organic solvents.
The nonpolar tert-butylphenyl group will dominate, suggesting the need for organic solvents for solubilization, which introduces their own set of hazards.
Stability
Potentially sensitive to light and air (oxidation).
Pyrazole and amine compounds can be prone to degradation. Storage in a cool, dark, and inert environment is recommended.[1]
Hazard Identification and Classification (Inferred)
Based on the Safety Data Sheets of structurally similar compounds such as 3-(tert-Butyl)-1H-pyrazol-5-amine and general knowledge of aromatic amines, the following hazards should be assumed[1][2]:
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
The following GHS-style pictograms and statements should be considered for laboratory labeling and risk assessment until a specific SDS is available:
Signal Word:Warning
Hazard Statements:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
The Cornerstone of Safety: Proactive Handling and Engineering Controls
A proactive approach to safety, grounded in the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), is paramount when working with research chemicals. The following protocols are designed to be self-validating, ensuring a safe working environment.
The Hierarchy of Controls: An Experimental Workflow
The most effective way to mitigate risk is to eliminate or reduce the hazard at its source. This can be visualized through the hierarchy of controls, applied here in an experimental workflow.
Caption: Hierarchy of controls applied to experimental workflow.
Step-by-Step Handling Protocol
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Have all necessary equipment, including waste containers, readily available.
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles. For procedures with a higher risk of aerosolization, consider a face shield.
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood to minimize inhalation exposure. Use a spatula for transfers and avoid creating dust.
Dissolution: When dissolving the compound, add the solid to the solvent slowly. Be aware of any potential exothermic reactions, although unlikely with this class of compound in common organic solvents.
Reaction Setup: All reactions involving this compound should be performed in a well-ventilated fume hood.
Post-Handling: After handling, wipe down the work area with an appropriate solvent. Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated waste container. Wash hands thoroughly with soap and water.
Storage and Waste Management: Ensuring Long-Term Safety
Proper storage and disposal are critical for maintaining a safe laboratory environment and preventing environmental contamination.
Storage Conditions
To ensure the stability and integrity of 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine, store it in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation.[1] Store away from incompatible materials such as strong oxidizing agents.
Waste Disposal Protocol
All waste containing this compound, including contaminated consumables, should be treated as hazardous chemical waste.
Segregation: Do not mix this waste with other waste streams.
Containerization: Collect all solid and liquid waste in a clearly labeled, sealed, and appropriate hazardous waste container. The label should include the full chemical name and associated hazards.
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain.
Emergency Preparedness: A Rapid and Informed Response
In the event of an exposure or spill, a swift and correct response is crucial.
Exposure Response
Caption: Emergency response flowchart for different exposure routes.
Spill Response
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill.
Clean-up: Wearing appropriate PPE, carefully scoop the absorbent material into a labeled hazardous waste container. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Report: Report the spill to your laboratory supervisor and EHS office.
Conclusion: A Commitment to a Culture of Safety
Working with novel chemical entities like 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine is at the forefront of scientific discovery. This progress must be built upon an unwavering commitment to safety. By understanding the inferred hazards, implementing robust handling protocols, and being prepared for emergencies, researchers can confidently and responsibly advance their work. This guide serves as a living document, to be updated as more specific information about this compound becomes available.
References
Pharmaffiliates. (n.d.). 3-(Tert-butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine. Retrieved from [Link]
TCI Chemicals. (n.d.). Safety Data Sheet.
CymitQuimica. (2026, January 31). Safety Data Sheet: 1H-Pyrazole-5-amine.
Fisher Scientific. (n.d.). Safety Data Sheet.
BASF. (2025, October 6). Safety Data Sheet. Retrieved from a representative BASF SDS for a compound with similar functional groups.
PubChem. (n.d.). 3-(tert-Butyl)-1-(pyridin-4-yl)-1H-pyrazol-5-amine. Retrieved from [Link]
MDPI. (2021, March 10). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Retrieved from [Link]
Commercial Sourcing & Technical Profile: 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine
The following technical guide provides an in-depth analysis of the commercial sourcing, chemical verification, and synthetic utility of 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine . CAS Number: 907987-76-2 (Primary) Synony...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the commercial sourcing, chemical verification, and synthetic utility of 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine .
CAS Number: 907987-76-2 (Primary)
Synonyms: 5-amino-3-(4-tert-butylphenyl)pyrazole; 3-(4-tert-butylphenyl)-1H-pyrazol-5-ylamine.
Executive Summary
3-(4-tert-butylphenyl)-1H-pyrazol-5-amine is a critical heterocyclic building block used primarily in the discovery of small-molecule kinase inhibitors. Its structural significance lies in the 5-amino-pyrazole core , which serves as a pharmacophore scaffold for synthesizing fused ring systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines (bioisosteres of ATP).
Unlike its N-methylated or N-phenylated analogs, the N-unsubstituted (1H) form allows for divergent functionalization at the nitrogen, making it a versatile but often harder-to-source intermediate. This guide outlines the supply landscape, establishes a self-validating QC protocol, and details the "make-vs-buy" synthetic pathway.
Chemical Profile & Structural Logic
Structural Identity
The compound consists of a pyrazole ring substituted at the C3 position with a lipophilic 4-tert-butylphenyl group and at the C5 position with a primary amine.
Critical Tautomerism: In solution, the compound exists in dynamic equilibrium between the 1H- and 2H- tautomers. This is crucial for procurement, as vendors may list it under different names depending on the tautomer drawn.
Figure 1: Tautomeric equilibrium of the aminopyrazole core. Both structures represent the same chemical entity in solution.
Physicochemical Properties
Property
Value
Relevance
Molecular Formula
C₁₃H₁₇N₃
Confirmation by Mass Spec
Molecular Weight
215.30 g/mol
Stoichiometric calculations
Appearance
Off-white to pale yellow solid
Visual QC inspection
Solubility
DMSO, Methanol, DMF
Insoluble in water; requires polar organic solvents for assays
pKa (est)
~3.5 (pyrazole N), ~14 (amine)
Weakly basic; forms salts with strong acids
Supply Chain Landscape
Procurement Challenges
The specific CAS 907987-76-2 is often confused with its N-substituted derivatives, which are more commercially abundant.
Common Error: Confusing with 1-methyl -3-(4-tert-butylphenyl)pyrazol-5-amine (CAS 175137-47-0).
Common Error: Confusing with 1-phenyl -3-(4-tert-butylphenyl)pyrazol-5-amine.
Verification Rule: Always verify the structure image provided by the vendor. If the nitrogen at position 1 has a methyl or phenyl group, it is the wrong compound and cannot be used for reactions requiring the free N-H (e.g., cyclization to fused systems).
Verified Commercial Sources
Due to the specialized nature of this intermediate, it is typically stocked by "Building Block" specialists rather than general catalog aggregators.
Vendor Type
Supplier Examples
Lead Time
Purity Tier
Specialty Aggregators
CymitQuimica , CP Lab Safety
1-2 Weeks
95-98%
Building Block Vendors
Enamine , Vitas-M , Chem-Space
2-4 Weeks
>95%
Custom Synthesis
WuXi AppTec , Pharmaron
6-8 Weeks
>98% (Kg scale)
Note: Stock levels fluctuate rapidly. It is recommended to request a "Certificate of Analysis" (CoA) prior to purchase to confirm the batch identity.
Technical Verification (QA/QC)
To ensure scientific integrity, every procured batch must undergo internal verification. Do not rely solely on the vendor's CoA.
The proton NMR spectrum provides definitive structural proof.
Shift (δ ppm)
Multiplicity
Integration
Assignment
1.30
Singlet
9H
tert-butyl group (Diagnostic)
5.60
Singlet
1H
C4-H Pyrazole (Characteristic of 3,5-subst.)
5.0 - 6.5
Broad Singlet
2H
-NH₂ (Exchangeable, shift varies)
7.45
Doublet (J~8Hz)
2H
Aromatic (ortho to t-butyl)
7.65
Doublet (J~8Hz)
2H
Aromatic (meta to t-butyl)
11.5 - 12.0
Broad Singlet
1H
N-H Pyrazole (Often invisible if wet)
Synthesis Route (Make vs. Buy)
If commercial stock is unavailable or purity is insufficient, the compound can be synthesized in-house using a robust, self-validating two-step protocol. This route is preferred for generating multi-gram quantities.
Synthetic Pathway
The synthesis relies on the condensation of a beta-ketonitrile with hydrazine hydrate.
Figure 2: Synthetic route from commercially available nitrile precursors.
Step-by-Step Protocol
Step 1: Synthesis of 3-(4-tert-butylphenyl)-3-oxopropanenitrile
Setup: Flame-dry a 250 mL round-bottom flask under Argon.
Reaction: Suspend NaH (60% in oil, 1.2 eq) in dry THF. Add 4-tert-butylbenzonitrile (1.0 eq) and dry acetonitrile (1.2 eq).
Conditions: Reflux for 4-6 hours. The mixture will solidify as the enolate forms.
Workup: Quench with water, acidify to pH 4 with HCl. Extract with Ethyl Acetate.[1][2]
Validation: Check LCMS for Mass [M+H]+ = 216.1.
Step 2: Cyclization to Pyrazole
Reaction: Dissolve the keto-nitrile intermediate from Step 1 in Ethanol.
Purification: Evaporate solvent. Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM:MeOH 95:5).
Yield: Typically 70-85%.
Applications in Drug Discovery[2][3][4][5][6]
This compound is a "privileged scaffold" in medicinal chemistry.[1][2]
Kinase Inhibition: The N1 and N2 nitrogens, along with the C5-amine, form a tridentate hydrogen-bonding motif that mimics the adenine ring of ATP, making it ideal for binding to the hinge region of kinases (e.g., Bcr-Abl, Src, p38 MAPK).
Fused Heterocycle Synthesis:
Pyrazolo[1,5-a]pyrimidines: Reaction with 1,3-dicarbonyls.
Pyrazolo[3,4-d]pyrimidines: Reaction with formamide or urea.
Significance: The bulky tert-butyl group at position 3 usually occupies the hydrophobic pocket (Gatekeeper region) of the enzyme, enhancing potency and selectivity.
References
CP Lab Safety . (2025). Chemical Listing: 3-(4-Tert-butylphenyl)-1H-pyrazol-5-amine, 95%.[3] Retrieved from [Link]
National Center for Biotechnology Information . (2025). PubChem Compound Summary for substituted aminopyrazoles. Retrieved from [Link]
Fustero, S., et al. (2008). "Improved Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry. (General reference for pyrazole synthesis methodology).
General procedure for reductive amination of 5-aminopyrazoles
Executive Summary This guide details the optimized protocols for the reductive amination of 5-aminopyrazoles. This scaffold presents unique challenges in medicinal chemistry—specifically kinase inhibitor development—due...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the optimized protocols for the reductive amination of 5-aminopyrazoles. This scaffold presents unique challenges in medicinal chemistry—specifically kinase inhibitor development—due to the electron-rich nature of the pyrazole ring contrasting with the poor nucleophilicity of the exocyclic amine. Standard reductive amination conditions often fail or result in low conversion due to unfavorable equilibrium during imine formation. This note provides a standard protocol using sodium triacetoxyborohydride (STAB) and an advanced protocol utilizing Titanium(IV) isopropoxide for recalcitrant substrates.
Scientific Background & Challenges
The Nucleophilicity Paradox
While pyrazoles are generally electron-rich, the exocyclic amino group at the 5-position is often poorly nucleophilic. This is due to the lone pair on the exocyclic nitrogen participating in resonance with the aromatic pyrazole system. Furthermore, 5-aminopyrazoles exhibit tautomerism (3-amino vs. 5-amino), which can complicate regioselectivity during alkylation reactions.
Key Challenge: The formation of the imine intermediate (the rate-determining step in this context) is often unfavorable because the amine is not nucleophilic enough to attack the carbonyl carbon efficiently, especially with sterically hindered ketones.
Mechanistic Pathway
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (or iminium ion), which is subsequently reduced.
Figure 1: Mechanistic pathway highlighting the critical dehydration step often requiring Lewis acid catalysis.
Reagent Selection Strategy
Selection of the reducing agent is critical to prevent direct reduction of the aldehyde/ketone before the imine forms.
Reagent
Reactivity
Selectivity
Recommended Use Case
NaBH(OAc)₃ (STAB)
Mild
High
Standard. Best for aldehydes and unhindered ketones. Tolerates functional groups well.
Ti(OiPr)₄ + NaBH₄
High (Lewis Acid)
High
Advanced. Essential for weak amines (like 5-aminopyrazoles) or hindered ketones. Forces imine formation.
NaBH₃CN
Mild
Moderate
Legacy. Toxic. Use only if STAB fails and acid stability is a major concern.
NaBH₄
Strong
Low
Avoid in direct methods. Reduces aldehydes too fast. Only use in Step 2 of Ti(OiPr)₄ method.
Experimental Protocols
Method A: Standard Protocol (STAB)
Best for: Reactive aldehydes and unhindered ketones.
Equilibration: Stir at room temperature for 30–60 minutes. Critical: This allows the imine equilibrium to establish before reduction.
Reduction: Add STAB (1.5 mmol) in one portion.
Reaction: Stir at room temperature under Nitrogen atmosphere for 2–16 hours. Monitor by LCMS.
Workup: Quench with sat. NaHCO₃ (aq).[1] Extract with DCM or EtOAc (3x). Dry organic layer over Na₂SO₄ and concentrate.
Method B: Titanium(IV) Isopropoxide Protocol
Best for: Weakly nucleophilic 5-aminopyrazoles, aryl ketones, or sterically hindered substrates.
Mechanism: Ti(OiPr)₄ acts as a dual-function reagent: a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.
Reagents:
5-Aminopyrazole derivative (1.0 equiv)
Aldehyde/Ketone (1.2 equiv)
Titanium(IV) isopropoxide (1.5 – 2.0 equiv)
Sodium Borohydride (NaBH₄) (1.5 equiv) Note: Cheaper NaBH4 is used here because the intermediate is pre-formed.
Solvent: Anhydrous THF or Ethanol.
Procedure:
Complexation: In a dry flask under Argon/Nitrogen, mix 5-aminopyrazole (1.0 mmol) and the carbonyl compound (1.2 mmol) in anhydrous THF (5 mL).
Imine Formation: Stir the mixture at ambient temperature for 6–12 hours (or microwave at 60°C for 1 hour). Checkpoint: The solution often turns yellow/orange indicating imine formation.
Reduction: Cool the reaction to 0°C. Carefully add NaBH₄ (1.5 mmol) (Caution: Gas evolution).
Reaction: Allow to warm to room temperature and stir for 2 hours.
Quench (Crucial Step): Quench by adding water (1 mL) followed by 10% NaOH or 1M HCl to break the titanium emulsion. A white precipitate (TiO₂) will form.
Filtration: Filter through a Celite pad to remove titanium salts. Wash with EtOAc.
Purification: Concentrate filtrate and purify via flash chromatography.
Troubleshooting & Optimization Logic
Use the following logic flow to determine the correct optimization path if the standard reaction fails.
Figure 2: Decision matrix for optimizing reductive amination yields.
Common Issues Table
Observation
Root Cause
Solution
No Reaction
Amine is too electron-deficient; Imine not forming.
Use Method B (Ti(OiPr)₄). Heat the imine formation step.
Aldehyde Reduction
Reducing agent is too active or added too early.
Ensure 1hr stir before adding STAB. Switch from NaBH₄ to STAB.
Bis-Alkylation
Product amine is more nucleophilic than starting material.[2]
Use slight excess of amine (1.2 equiv) vs aldehyde (1.0 equiv). Use bulky ketone equivalents.
Titanium Emulsion
Improper quench of Ti(OiPr)₄.
Use 1M NaOH or Rochelle's salt during workup to solubilize Ti salts.
References
Abdel-Magid, A. F., et al. (1996).[3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. [Link][6]
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. [Link][7]
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[8] The Journal of Organic Chemistry. [Link]
Aggarwal, R., et al. (2018).[9] "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein Journal of Organic Chemistry. [Link]
Application Notes & Protocols: Strategic Functionalization of the Exocyclic Amine in 3-Substituted Pyrazoles
Preamble: The Strategic Importance of the 3-Aminopyrazole Scaffold The pyrazole nucleus is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability and versatile biological activity.[1][2][3][4]...
Author: BenchChem Technical Support Team. Date: February 2026
Preamble: The Strategic Importance of the 3-Aminopyrazole Scaffold
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability and versatile biological activity.[1][2][3][4] Within this class, 3-aminopyrazoles (3-APs) have emerged as privileged scaffolds, forming the core of numerous therapeutic agents with applications ranging from oncology and inflammation to infectious diseases.[1][5] The exocyclic amine at the C3 position is not merely a passive substituent; it is a potent synthetic handle and a critical pharmacophoric element. Its ability to act as a hydrogen bond donor and acceptor allows for crucial interactions with biological targets like protein kinases.[2][6]
Functionalization of this exocyclic amine is a key strategy for modulating the pharmacological profile of 3-AP derivatives. It allows for the introduction of diverse chemical moieties that can enhance target affinity, improve pharmacokinetic properties, and fine-tune selectivity. This guide provides an in-depth exploration of the primary strategies for derivatizing this amine, underpinned by mechanistic rationale and field-tested protocols for researchers in drug discovery and chemical biology.
Understanding the Reactivity Landscape of 3-Aminopyrazoles
The synthetic chemistry of 3-aminopyrazoles is governed by the presence of multiple nucleophilic centers. A successful functionalization strategy hinges on controlling the regioselectivity of the reaction.
Nucleophilic Sites: A typical 3-aminopyrazole presents four potential sites for electrophilic attack: the exocyclic amine (C3-NH₂) , the two annular (ring) nitrogen atoms (N1 and N2) , and the C4 carbon .[7][8]
Regioselectivity: The exocyclic amine behaves like an aromatic amine, while the ring nitrogens exhibit distinct reactivities. The N1 nitrogen is generally more nucleophilic in N-unsubstituted pyrazoles.[8] Competition between acylation or alkylation at the exocyclic amine versus the ring nitrogens is a common challenge.[9][10] Reaction conditions—such as the choice of solvent, base, and electrophile—play a decisive role in directing the functionalization to the desired position.[10]
Caption: Key nucleophilic sites on the 3-aminopyrazole scaffold.
Core Functionalization Strategies & Protocols
N-Acylation and N-Sulfonylation: Crafting Amides and Sulfonamides
The formation of amides and sulfonamides at the exocyclic amine is one of the most fundamental and widely employed functionalization techniques. These groups can introduce new hydrogen bonding capabilities and sterically influence the molecule's conformation.
Causality Behind Experimental Choices:
The primary challenge in N-acylation is preventing acylation of the more nucleophilic ring nitrogens.[9][11] Using less reactive acylating agents (e.g., anhydrides over acid chlorides) and carefully controlling stoichiometry and temperature can favor functionalization of the exocyclic amine.[10][11] In some cases, a bulky substituent at the C5 position can sterically hinder the N1 position, further promoting selective C3-NH₂ acylation.
Protocol 1: Selective N-Acylation of 3-Amino-5-methyl-4-phenyl-1H-pyrazole
This protocol is adapted from methodologies that demonstrate control over acylation sites.[10]
Objective: To selectively form the N-acetyl derivative on the exocyclic amine.
Dissolve the 3-aminopyrazole starting material in a mixture of dry THF and pyridine.
Cool the solution to 0 °C in an ice bath.
Add acetic anhydride dropwise to the stirred solution over 15 minutes.
Allow the reaction to warm to room temperature and stir overnight.
Monitor the reaction by TLC or LC-MS to confirm consumption of the starting material.
Quench the reaction by slowly adding saturated NaHCO₃ solution.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to isolate the desired N-(5-methyl-4-phenyl-1H-pyrazol-3-yl)acetamide.
Protocol 2: General N-Sulfonylation of 3-Aminopyrazoles
This protocol provides a general framework for the synthesis of sulfonamides from aminopyrazoles.[12]
Objective: To synthesize a sulfonamide derivative via reaction with a sulfonyl chloride.
Materials:
3-Aminopyrazole derivative (1.0 eq)
p-Acetamidobenzenesulfonyl chloride (1.1 eq)
Pyridine (as solvent and base)
Dichloromethane (DCM)
Procedure:
Dissolve the 3-aminopyrazole in pyridine at room temperature.
Add the sulfonyl chloride portion-wise to the solution, maintaining the temperature below 30 °C.
Stir the reaction mixture at room temperature for 4-6 hours.
Pour the reaction mixture into ice water with stirring.
Collect the resulting precipitate by filtration.
Wash the solid with cold water and dry under vacuum.
Recrystallize the crude product from ethanol to yield the pure sulfonamide.
N-Arylation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[13][14] It offers a reliable method for synthesizing N-aryl-3-aminopyrazoles, which are prevalent in kinase inhibitor scaffolds.
Causality Behind Experimental Choices:
The success of this reaction is critically dependent on the choice of ligand, base, and solvent.
Ligand: Bulky, electron-rich phosphine ligands (e.g., tBuDavePhos, RuPhos, XPhos) are essential. They promote the crucial reductive elimination step and prevent catalyst decomposition.[15]
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine and facilitate the catalytic cycle.[16]
Catalyst: A Pd(0) source is needed. This is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or by using a pre-formed Pd(0) source like Pd₂(dba)₃.[16]
Caption: Experimental workflow for a typical Buchwald-Hartwig amination.
Protocol 3: Palladium-Catalyzed N-Arylation of a 3-Aminopyrazole
Objective: To couple a 3-aminopyrazole with an aryl bromide.
In a glovebox or under a stream of argon: Add Pd₂(dba)₃, tBuDavePhos, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.
Add the aryl bromide and the 3-aminopyrazole derivative.
Evacuate and backfill the flask with argon (repeat 3 times).
Add anhydrous toluene via syringe.
Heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction by LC-MS. Upon completion (typically 12-24 hours), cool the mixture to room temperature.
Dilute the mixture with diethyl ether and filter through a pad of Celite, washing the pad with additional ether.
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the N-arylated product.
N-Alkylation: Reductive Amination
Reductive amination is a robust, two-step (often one-pot) process that converts a carbonyl group and an amine into a more substituted amine.[17] It is an excellent method for introducing primary or secondary alkyl groups to the exocyclic amine of a 3-aminopyrazole. The process involves the initial formation of an imine intermediate, which is then reduced in situ.[18]
Causality Behind Experimental Choices:
The key is to use a reducing agent that selectively reduces the imine intermediate in the presence of the starting aldehyde or ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose because they are mild and react much faster with the protonated imine than with the carbonyl compound.[17][18][19] The reaction is typically run under weakly acidic conditions (using acetic acid) to promote imine formation without passivating the amine nucleophile.
Protocol 4: One-Pot Reductive Amination with a 3-Aminopyrazole
This protocol is based on established one-pot reductive amination procedures.[20][21]
Objective: To synthesize an N-alkyl-3-aminopyrazole from an aldehyde/ketone.
Materials:
3-Aminopyrazole derivative (1.0 eq)
Aldehyde or ketone (1.1 eq)
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
Acetic acid (catalytic amount, ~5 mol%)
Anhydrous 1,2-dichloroethane (DCE) or THF
Procedure:
To a stirred solution of the 3-aminopyrazole and the carbonyl compound in anhydrous DCE, add a catalytic amount of acetic acid.
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
Add sodium triacetoxyborohydride portion-wise to the mixture. A slight exotherm may be observed.
Continue stirring at room temperature for 12-24 hours.
Monitor the reaction by TLC or LC-MS.
Once the reaction is complete, quench carefully by the slow addition of saturated aqueous NaHCO₃ solution.
Separate the layers and extract the aqueous phase with DCM (3x).
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Annulation Reactions: Building Fused Heterocycles
The exocyclic amine and the adjacent N1 ring nitrogen of a 3-aminopyrazole form a versatile binucleophilic system. This reactivity can be harnessed to construct fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines and are of significant interest in drug discovery.[22][23]
Caption: General scheme for pyrazolo[3,4-d]pyrimidine synthesis.
Protocol 5: Synthesis of a Pyrazolo[3,4-d]pyrimidine from a 3-Aminopyrazole
This protocol is adapted from the cyclocondensation of an aminopyrazole carbonitrile with formic acid.[24]
Objective: To construct the pyrazolo[3,4-d]pyrimidine ring system.
Place the aminopyrazole starting material in a round-bottom flask equipped with a reflux condenser.
Add an excess of formic acid (e.g., 30 mL per gram of starting material).
Heat the solution to reflux and maintain for 7-8 hours.
Monitor the reaction by TLC, observing the formation of a new, more polar spot.
After completion, cool the reaction mixture to room temperature.
Pour the mixture into a beaker of ice water with stirring.
A precipitate will form. Collect the solid by vacuum filtration.
Wash the solid thoroughly with cold water to remove excess formic acid.
Dry the product under vacuum. If necessary, recrystallize from ethanol to obtain the pure 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Data Summary
The following table summarizes typical conditions and outcomes for the described functionalization strategies. Note that yields are highly substrate-dependent.
Functionalization Strategy
Key Reagents
Solvent
Base
Temp. (°C)
Typical Yields
N-Acylation
Acetic anhydride, Acyl chloride
Pyridine, THF
Pyridine
0 to RT
60-95%
N-Sulfonylation
Sulfonyl chloride
Pyridine, DCM
Pyridine
RT
70-90%
Buchwald-Hartwig
Pd₂(dba)₃, Bulky phosphine ligand, Ar-Br
Toluene
NaOtBu, LHMDS, K₂CO₃
80-110
50-85%
Reductive Amination
Aldehyde/Ketone, NaBH(OAc)₃
DCE, THF
Acetic Acid (cat.)
RT
65-90%
Annulation
Formic acid, β-Dicarbonyls
Formic Acid, EtOH
None or Acid/Base cat.
Reflux
75-90%
Conclusion and Outlook
The functionalization of the exocyclic amine of 3-substituted pyrazoles is a pivotal step in the design and synthesis of novel bioactive molecules. The strategies outlined herein—acylation, sulfonylation, arylation, alkylation, and annulation—provide a robust toolkit for chemists. Mastery of these protocols requires an understanding of the delicate balance of reactivity and regioselectivity inherent to the aminopyrazole scaffold. Future developments will likely focus on more sustainable and efficient catalytic systems, expanding the scope of accessible chemical space and accelerating the discovery of next-generation therapeutics.
References
Fassihi, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]
Kusakiewicz-Dawid, A., et al. (2009). Susceptibility of Methyl 3-Amino-1H-pyrazole-5-carboxylate to Acylation. Journal of Heterocyclic Chemistry, 46(6), 1254-1258. [Link]
Rostom, S. A. F., et al. (2006). Synthesis of Some Pyrazolo[2][25]pyrimidine Derivatives for Biological Evaluation. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(10), 2269-2283. [Link]
Fassihi, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]
Fassihi, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. [Link]
Ibrahim, D. A., et al. (2020). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][2][11]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES. Pak. J. Pharm. Sci., 33(5), 2219-2226. [Link]
Kusakiewicz-Dawid, A., et al. (2004). The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate. Journal of the Chinese Chemical Society, 51(5A), 989-998. [Link]
Fassihi, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. IRIS, University of Genoa. [Link]
El-Malah, A. A., et al. (2023). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 28(21), 7293. [Link]
Mechanism of synthesis of pyrazolo[3,4‐d]pyrimidines. ResearchGate. [Link]
Synthesis of 4‐aminopyrazolo[3,4‐d]pyrimidines 2. ResearchGate. [Link]
Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]
Elmaati, T. A. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(1), 198-250. [Link]
Wang, H., et al. (2019). A Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. Organic Letters, 21(6), 1865–1869. [Link]
Quiroga, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1018-1055. [Link]
Synthesis of 5-aminopyrazole 3 and its bis-acylated derivative 4. ResearchGate. [Link]
Schenone, S., et al. (2014). N-Acetyl-3-aminopyrazoles block the non-canonical NF-κB cascade by selectively inhibiting NIK. British Journal of Pharmacology, 171(16), 3845-3859. [Link]
Buchwald-Hartwig or Ullmann-type coupling methods for C-3 amination. ResearchGate. [Link]
3APs as anti-infective agents. The 3-aminopyrazole portion is highlighted in red. ResearchGate. [Link]
Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4, 137-142. [Link]
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]
Guchhait, S. K., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry, 13(10), 1166-1191. [Link]
One-pot synthesis of the N-pyrazolyl amine via a reductive amination. ResearchGate. [Link]
Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]
Fassihi, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
Leite, A., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. [Link]
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Ohta, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4697. [Link]
Zhang, Y., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Frontiers in Chemistry, 5, 23. [Link]
Synthesis of Sulphanylamides from New Derivatives of Aminopyrazoles. ResearchGate. [Link]
Elmaati, T. A. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC. [Link]
Asghar, M. A., et al. (2021). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 26(16), 4991. [Link]
3-(4-tert-butylphenyl)-1H-pyrazol-5-amine as a building block for agrochemicals
Executive Summary & Strategic Value 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine is a high-value heterocyclic scaffold in modern agrochemical discovery. Its structural duality—combining a polar, reactive aminopyrazole core...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Value
3-(4-tert-butylphenyl)-1H-pyrazol-5-amine is a high-value heterocyclic scaffold in modern agrochemical discovery. Its structural duality—combining a polar, reactive aminopyrazole core with a lipophilic, sterically bulky tert-butylphenyl tail—makes it an ideal candidate for "Fragment-Based Lead Generation" (FBLG).
Key Agrochemical Utilities:
Lipophilic Anchor: The tert-butyl group significantly increases
(octanol-water partition coefficient), enhancing cuticular penetration in fungi and insects while blocking metabolic degradation at the phenyl para-position.
Bifunctional Reactivity: The molecule possesses three distinct nucleophilic sites: the exocyclic amine (
), the endocyclic amine (), and the C4 carbon, allowing for diverse scaffold morphing.
Precursor to Fused Systems: It is the primary feedstock for pyrazolo[1,5-a]pyrimidines , a class of potent fungicides (inhibitors of tubulin polymerization or mitochondrial respiration).
Chemical Profile & Synthesis of the Building Block
Before derivatization, the purity of the building block is critical. Commercial samples often contain regioisomers. In-house synthesis ensures structural integrity.
Physicochemical Properties
Property
Value
Relevance
Molecular Formula
Core Scaffold
Molecular Weight
215.30 g/mol
Low MW allows for heavy derivatization (Rule of 5 compliant)
Predicted
~3.2 - 3.5
Optimal for systemic xylem transport in plants
pKa (Conj. Acid)
~3.5 (Pyrazole N)
Weak base; compatible with acid-catalyzed cyclizations
Protocol 1: Synthesis of 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine
Objective: Synthesize the core scaffold from 3-oxo-propanenitrile derivatives.
Dissolution: Charge a round-bottom flask with 3-(4-tert-butylphenyl)-3-oxopropanenitrile (10 g) and Ethanol (100 mL). Stir until dissolved.
Addition: Add Hydrazine hydrate dropwise at room temperature. Caution: Exothermic.
Cyclization: Reflux the mixture at 78°C for 4–6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The nitrile peak (IR ~2200 cm⁻¹) should disappear.
Isolation: Cool to 0°C. The product often precipitates as a white/off-white solid.
Purification: Filter and wash with cold ethanol. Recrystallize from Ethanol/Water (9:1) if necessary.
Quality Control (QC):
1H NMR (DMSO-d6): Look for the tert-butyl singlet (~1.3 ppm, 9H), the pyrazole C4-H singlet (~5.8 ppm), and the broad exchangeable
signal.
Application I: Synthesis of Pyrazolo[1,5-a]pyrimidine Fungicides
The most dominant application of this building block is the construction of fused bicyclic systems. The reaction with 1,3-dicarbonyls yields pyrazolo[1,5-a]pyrimidines, which are bioisosteres of purines and potent antifungal agents.
Mechanism & Regioselectivity
The reaction is a condensation between the exocyclic amine and the ring nitrogen of the pyrazole with a 1,3-dielectrophile.
Critical Control Point: Regioselectivity depends on pH. Under acidic conditions (glacial acetic acid), the reaction favors the [1,5-a]pyrimidine (bridgehead nitrogen) over the [3,4-b]pyridine.
Pour the reaction mixture into crushed ice (100 g) with vigorous stirring.
Neutralize with saturated
solution (pH ~7–8). Note: This step ensures the free base is isolated.
Filtration: Collect the precipitate by vacuum filtration. Wash with water (
).
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Validation:
Yield: Expected >85%.
Mass Spec: M+H = 280.4.
Visual Check: Product should be a crystalline solid (often yellow/orange tint).
Application II: "Reverse Amide" SDHI Analogs
Succinate Dehydrogenase Inhibitors (SDHIs) typically feature a pyrazole-carboxamide linkage.[2] However, "Reverse Amides" (where the pyrazole acts as the amine component) are an emerging class of mitochondrial complex II inhibitors.
Protocol 3: Acylation with Fluorinated Acid Chlorides
Inert Atmosphere: Purge a flask with Nitrogen/Argon. Add Pyrazole Amine (10 mmol) and dry DCM (30 mL).
Base Addition: Add Pyridine (15 mmol). Cool the mixture to 0°C.
Acylation: Add the acid chloride dropwise over 15 minutes. Maintain temperature <5°C to prevent di-acylation.
Reaction: Allow to warm to room temperature and stir for 4 hours.
Quench: Add water (20 mL) to hydrolyze unreacted acid chloride.
Extraction: Separate organic layer. Wash with 1M HCl (to remove pyridine), then Brine.
Concentration: Dry over
, filter, and evaporate.
Visualizing the Workflow & SAR Logic
Figure 1: Synthetic Workflow
This diagram illustrates the conversion of the raw building block into two distinct agrochemical classes.
Caption: Divergent synthesis pathways from the aminopyrazole core to fused-ring fungicides and amide-based inhibitors.
Figure 2: Structure-Activity Relationship (SAR)
Understanding why this molecule works is as important as how to make it.
Caption: SAR Map detailing the functional contribution of each moiety to biological efficacy and synthetic utility.
References
Synthesis of Aminopyrazoles: Aggarwal, R., et al. (2006).[3] "Facile synthesis of fluorinated 2-aryl-5,7-bisalkyl pyrazolopyrimidines from arylalkynenitriles." Arkivoc, (xii), 51-57. [Link]
Pyrazolo[1,5-a]pyrimidine Fungicides: Zhang, Z., et al. (2016).[4] "Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro." Chemical Biology & Drug Design. [Link]
Regioselectivity in Synthesis: Chebanov, V. A., et al. (2012). "Regioselectivity in the multicomponent reaction of 5-aminopyrazoles...". Beilstein Journal of Organic Chemistry, 8, 14-19. [Link]
SDHI Mechanism: Sierotzki, H., & Scalliet, G. (2013). "A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides." Phytopathology, 103(9), 880-887. [Link]
Improving solubility of 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine in DMSO
Subject: Optimization of 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine Solubility in DMSO Ticket ID: KB-SOL-PYRZ-001 Status: Active Guide Core Analysis: The Physicochemical Challenge To solve solubility issues with 3-(4-tert...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Optimization of 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine Solubility in DMSO
Ticket ID: KB-SOL-PYRZ-001
Status: Active Guide
Core Analysis: The Physicochemical Challenge
To solve solubility issues with 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine , we must first understand the competing forces at the molecular level. This molecule presents a "push-pull" solubility challenge:
High Lattice Energy (The Barrier): The pyrazole core and the primary amine (
) function as both hydrogen bond donors and acceptors. In the solid state, these form a rigid, high-melting-point crystal lattice.
Lipophilic Bulk (The Tail): The tert-butylphenyl group is highly hydrophobic (lipophilic). While DMSO is a polar aprotic solvent, it must overcome the significant Van der Waals forces holding these bulky lipophilic tails together in the crystal lattice.
The Root Cause of Failure:
Most dissolution failures with this compound in DMSO arise not from the solvent's incapacity, but from kinetic trapping (the solid is too stable to break apart at room temperature) or moisture contamination (water drastically raises the polarity, forcing the hydrophobic tert-butyl group to precipitate).
Troubleshooting Guides (Interactive Scenarios)
Issue #1: "The solid clumps and floats. It won't wet."
Diagnosis: High surface tension and air entrapment due to the hydrophobic tert-butyl group.
The Fix:
Do NOT add more DMSO immediately. This dilutes the solvent power if water is present.
Action: Apply Sonication (40 kHz) for 5-10 minutes. The acoustic cavitation breaks the air-solid interface, forcing DMSO into the crystal lattice.
Advanced Tip: If stubborn, warm the DMSO to 37°C - 45°C before adding it to the solid. The increased thermal energy lowers the viscosity and surface tension of DMSO.
Issue #2: "It dissolved yesterday, but today there are crystals in the vial."
Diagnosis: Hygroscopic Precipitation. DMSO is a "water magnet." It can absorb up to 10% of its weight in water from the atmosphere in 24 hours. The hydrophobic tert-butyl group cannot remain soluble in hydrated DMSO.
The Fix:
Immediate: Warm the vial to 37°C and vortex. The crystals should redissolve.
Prevention: Use Anhydrous DMSO (≥99.9%, water <50 ppm). Store stock solutions in small aliquots to minimize freeze-thaw cycles and air exposure.[1] Use septum-sealed vials if possible.
Issue #3: "The solution turns cloudy when I dilute it into my assay buffer."
Diagnosis: The "Crash-Out" Effect. Rapid mixing of a high-concentration DMSO stock into an aqueous buffer creates a supersaturated zone where the hydrophobic compound aggregates instantly.
The Fix:
Protocol Shift: Use an Intermediate Dilution Step .
Dilute the DMSO stock 1:10 into a secondary solvent (e.g., Ethanol or PEG-400) or 100% DMSO at a lower concentration.
Add this intermediate solution slowly to the vortexing aqueous buffer.
Ensure the final DMSO concentration is <1% (or as tolerated by your assay) to prevent protein denaturation, while keeping the compound solubilized.
Master Protocol: Preparation of 10 mM Stock Solution
This protocol is designed to overcome the lattice energy of aminopyrazoles while preventing moisture contamination.
Caption: Optimized workflow for solubilizing hydrophobic aminopyrazoles in DMSO.
Detailed Steps:
Calculation: For 10 mg of compound (MW ≈ 215.3 g/mol ), add 4.64 mL of DMSO to achieve 10 mM.
Addition: Add DMSO directly to the powder. Do not wash down the sides yet.
Agitation: Vortex vigorously for 30 seconds.
Thermal Assist: If undissolved, place in a sonicating water bath set to 40°C . Sonicate for 10 minutes. Note: The heat helps break the H-bond network; sonication disrupts the crystal surface.
QC: Hold the vial up to a light source. The solution must be completely transparent. Any "swirls" or "schlieren" lines indicate incomplete dissolution.
Storage: Immediately aliquot into amber glass vials (or polypropylene tubes). Store at -20°C.
Solubility Logic & Data
The following table summarizes the solubility limits and stability factors for 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine.
Parameter
Value/Condition
Implications for Research
Max Solubility (DMSO)
~50 - 100 mM
Feasible for high-concentration stocks, but 10 mM is recommended to prevent precipitation during storage.
Max Solubility (Water)
< 10 µM
Critical: Rapid dilution into water will cause precipitation.
LogP (Predicted)
~3.5 - 4.0
Highly lipophilic. Sticks to plastics/tubing. Use glass or low-binding plasticware.
pKa (Pyrazole NH)
~14 (Weak Acid)
Stable in neutral DMSO. Avoid strong bases which may deprotonate the ring.
Hygroscopic Limit
>5% Water in DMSO
At >5% water content, solubility drops exponentially.
The Thermodynamics of Dissolution
Caption: Thermodynamic cycle showing how energy inputs and water contamination drive the equilibrium between solid and solution.
Frequently Asked Questions (FAQs)
Q: Can I use a 100 mM stock solution?A: While theoretically possible, we strongly advise against it . At 100 mM, the solution is near saturation. Any drop in temperature (e.g., removing from storage) or introduction of moisture will cause immediate crystallization. 10 mM is the "safe zone" for robust reproducibility.
Q: My solution turned slightly yellow after a month at -20°C. Is it degraded?A: Aminopyrazoles are susceptible to slow oxidation, often turning yellow.
Test: Run a quick LC-MS. If the purity is >95%, the color change is likely a trace impurity (quinone formation) and may not affect biological activity.
Prevention: Purge the headspace of your storage vials with Nitrogen or Argon gas before sealing.
Q: Can I use DMSO containing water (e.g., 90%) to lower the freezing point?A:No. For this specific lipophilic molecule, water is an "anti-solvent." Adding water to the stock solution will drive the tert-butyl groups to aggregate, leading to micro-precipitation that is invisible to the naked eye but will ruin assay consistency.
References
National Institutes of Health (NIH). (2023). DMSO Solubility Assessment for Fragment-Based Screening. PMC. Retrieved from [Link]
Ziath. (2021). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [Link]
Technical Support Center: Optimization of tert-Butylphenyl Hydrazine Cyclization
Ticket ID: TBPH-CYCL-OPT-001 Subject: Maximizing Yield and Selectivity in Indole and Pyrazole Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction Welcome to the Technical...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: TBPH-CYCL-OPT-001
Subject: Maximizing Yield and Selectivity in Indole and Pyrazole Scaffolds
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your cyclization of 4-tert-butylphenylhydrazine (4-tBPH) is suffering from low yields, intractable tars, or regioselectivity issues.
The tert-butyl group at the para-position introduces specific electronic and steric challenges. It is a weak electron-donating group (EDG), which increases the nucleophilicity of the hydrazine but also makes the N-N bond more susceptible to oxidative cleavage and side reactions before cyclization occurs.
This guide treats your chemical process as a debuggable system. We will address the two primary cyclization pathways:
Fischer Indole Synthesis (Reaction with ketones/aldehydes).[1][2][3][4][5][6][7][8]
Pyrazole Formation (Reaction with 1,3-dicarbonyls).
Module 1: Pre-Reaction Diagnostics
Status: Critical Checkpoint
Issue: Many "reaction failures" are actually "reagent failures."
Q: My hydrazine starting material is pink/red. Can I still use it?
A: No. Stop immediately.
Aryl hydrazines are notoriously unstable. The pink/red color indicates the presence of oxidation products (diazenes or radical species) which act as radical initiators, leading to polymerization (tar) rather than cyclization.
Corrective Action (Purification Protocol):
If your 4-tBPH hydrochloride salt is off-color, recrystallize it before use:
Dissolve the salt in a minimum amount of hot ethanol/water (9:1).
Add activated charcoal, boil for 5 minutes, and filter hot through Celite.
Cool slowly to 0°C. Collect white/off-white crystals.
Store under Argon/Nitrogen.
Module 2: The Fischer Indole Synthesis
Context: Converting 4-tBPH + Ketone
5-tert-butylindole derivative.
System Logic: The Mechanism
Understanding the failure points requires visualizing the mechanism. The critical bottleneck is the [3,3]-Sigmatropic Rearrangement .[8]
Figure 1: Critical path of the Fischer Indole Synthesis. The [3,3]-shift (Red Node) is the most energy-demanding step.
Troubleshooting Guide
Issue 1: "The reaction turned into a black tar."
Diagnosis: Runaway oxidation or acid concentration too high.
Technical Insight: The tert-butyl group makes the aromatic ring electron-rich. Strong mineral acids (H₂SO₄) can cause sulfonation or polymerization of the electron-rich ring before the hydrazine reacts.
Solution: Switch to a Lewis Acid catalyst or a milder protic acid.
Recommended: ZnCl₂ (fused) in Acetic Acid or Polyphosphoric Acid (PPA) at controlled temperatures.
Protocol Adjustment: Degas your solvent (N₂ sparge) for 15 mins before adding hydrazine. Oxygen is the enemy.
Issue 2: "I see the hydrazone on TLC, but it won't cyclize."
Diagnosis: The "Ene-hydrazine" tautomer is not forming.
Technical Insight: The [3,3]-shift requires the hydrazone to tautomerize to the enamine form.[8] If the acid is too weak, this equilibrium is slow. If water is present, it hydrolyzes the hydrazone back to the starting materials.
Solution:
Water Removal: Use a Dean-Stark trap (if refluxing in toluene/benzene) or add molecular sieves (4Å).
Thermal Boost: If using Acetic Acid, increase temp to reflux (118°C). If using PPA, heat to 100-110°C.
When reacting 4-tBPH with an unsymmetrical 1,3-diketone (e.g., benzoylacetone), you can get two isomers.
System Logic:
Kinetic Control: The most nucleophilic nitrogen (the -NH₂ tip) attacks the most electrophilic carbonyl (usually the one with less steric bulk).
Thermodynamic Control: Reversible formation allows the most stable product to dominate.
Figure 2: Controlling regioselectivity through reaction conditions.
Optimization Protocol
To maximize the yield of a specific isomer:
For Isomer 1 (Kinetic): Run in Ethanol at Room Temperature with catalytic HCl. The hydrazine attacks the less hindered ketone first.
For Isomer 2 (Thermodynamic): Run in refluxing Pyridine or Ethanol/TEA.
Module 4: Validated Experimental Protocol
SOP: Synthesis of 3-Methyl-5-(tert-butyl)indole via PPA
This protocol is optimized for the tert-butyl substrate to minimize polymerization.
Reagents:
4-tert-butylphenylhydrazine HCl (1.0 equiv)
Propionaldehyde (or ketone of choice) (1.1 equiv)
Polyphosphoric Acid (PPA) (10-15 g per g of hydrazine)
Step-by-Step:
Hydrazone Formation (In Situ):
Mix Hydrazine salt and ketone in Ethanol. Stir at RT for 1 hour.
Check TLC.[9] If hydrazone is formed, evaporate solvent completely. PPA hates ethanol.
Cyclization:
Add PPA to the crude hydrazone residue.
Mechanical Stirring is mandatory. PPA is viscous; magnetic bars will seize, causing hot spots and charring.
Heat to 100°C (oil bath). Monitor internal temp. Do not exceed 110°C.
Reaction typically completes in 2-3 hours.
Quench (The Dangerous Part):
Cool to 60°C.
Pour mixture onto crushed ice/water with vigorous stirring. Exothermic!
Neutralize with NaOH or NH₄OH to pH 8-9.
Isolation:
Extract with Ethyl Acetate (x3).
Wash organic layer with Brine. Dry over Na₂SO₄.
Purification: Flash chromatography (Hexane/EtOAc). 5-tert-butylindoles are usually highly lipophilic and move fast on silica.
References
Robinson, B. (1963). The Fischer Indole Synthesis.[2][3][5][6][8][10][11][12] Chemical Reviews, 63(4), 373–401. Link
Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607–632. Link
Deng, X., & Mani, N. S. (2008).[13][14] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Link
Vebrel, J., et al. (1988). Synthese d'indoles par cyclisation de Fischer. Journal of Heterocyclic Chemistry, 25, 1367. (Foundational work on alkyl-substituted phenylhydrazines).
Thermal stability of 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine at high temperatures
This guide serves as a specialized technical support resource for researchers working with 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine (CAS: 907987-76-2).[1] It is designed to address thermal stability concerns, troublesho...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical support resource for researchers working with 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine (CAS: 907987-76-2).[1] It is designed to address thermal stability concerns, troubleshooting, and experimental handling with the rigor expected in a drug discovery environment.[1]
Before addressing stability, verify your material against these specifications to ensure this guide applies to your compound.
Property
Detail
Chemical Name
3-(4-tert-butylphenyl)-1H-pyrazol-5-amine
CAS Number
907987-76-2
Molecular Formula
C₁₃H₁₇N₃
Molecular Weight
215.30 g/mol
Structure
Pyrazole ring substituted at C3 with a p-tert-butylphenyl group and at C5 with a primary amine.[1][2][3][4][5]
Physical State
Solid (typically off-white to pale yellow powder).[1]
Solubility
Soluble in DMSO, Methanol, Ethanol, DCM; Low solubility in water.[1]
Thermal Stability: Expert Q&A
Q1: What is the maximum temperature this compound can withstand during synthesis?
Answer:
The pyrazole core is aromatic and inherently robust.[1] 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine is generally stable under standard reflux conditions in solvents like ethanol (78°C), toluene (110°C), or chlorobenzene (131°C).[1]
Critical Threshold: Avoid prolonged exposure to temperatures >150°C in the presence of oxygen.[1] While the pyrazole ring is stable, the primary amine (-NH₂) at position 5 is susceptible to oxidative degradation, leading to N-oxide formation or azo-coupling byproducts, which manifest as a brown discoloration.[1]
Recommendation: For reactions requiring >120°C, use an inert atmosphere (Nitrogen or Argon) to prevent oxidative darkening.[1]
Risk: Drying at >80°C in a convection oven (air) risks surface oxidation.[1] The tert-butyl group is sterically bulky and lipophilic, which can slightly lower the lattice energy compared to unsubstituted analogs, potentially making the solid state more susceptible to "caking" if residual solvent is present near the melting point.
Q3: I observe a color change from white to brown upon heating. Is the compound degraded?
Answer:
Color change is a sensitive indicator of surface oxidation but does not always indicate bulk decomposition.[1]
Mechanism: Trace oxidation of the electron-rich amino group creates highly colored impurities (quinoid-like species or azo dimers) even at ppm levels.[1]
Action: Check purity via HPLC or ¹H NMR. If purity remains >98%, the discoloration is likely superficial.[1] A quick filtration through a silica plug or recrystallization (see Protocols) usually restores the color.[1]
Q4: Is the tert-butyl group stable to acidic hydrolysis at high temperatures?
Answer:
The tert-butyl group on the phenyl ring is thermodynamically stable and does not undergo de-alkylation under standard synthetic conditions (e.g., refluxing HCl).[1] However, under extreme conditions (e.g., boiling HBr or AlCl₃ at >140°C), de-alkylation or rearrangement (Friedel-Crafts retro-alkylation) is theoretically possible but rare in standard medicinal chemistry workflows.[1]
Troubleshooting Guide: High-Temperature Scenarios
Use this logic flow to diagnose stability issues during your experiments.
Scenario A: Degradation during Recrystallization
Symptom: Yield loss or oiling out at boiling point.[1]
Root Cause: The compound may have a melting point close to the boiling point of your solvent, or you are holding it at heat too long, promoting side reactions.
Solution: Switch to a solvent system with a lower boiling point (e.g., Ethanol/Water instead of Toluene) or ensure the solution is not heated for >30 mins.
Scenario B: Inconsistent LC-MS Data after Heating
Symptom: Appearance of "M+16" (oxidation) or "M+14" (methylation artifact) peaks.[1]
Root Cause:
M+16: N-oxidation of the pyrazole nitrogen or the exocyclic amine.[1]
M+42 (Acetyl): If heating in acetic acid, you may be acetylating the amine.[1]
Solution: Verify solvent purity. Avoid heating in reactive solvents (ketones, carboxylic acids) unless derivatization is intended.[1]
Visualizing Stability Logic
The following diagram illustrates the decision-making process for handling 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine under thermal stress.
Figure 1: Decision matrix for thermal handling, emphasizing the critical role of inert atmosphere at elevated temperatures.
If Vial B shows new peaks >1% compared to A, the compound is air-sensitive at that temperature.[1]
If Vial C is identical to A, thermal degradation is oxidative, not pyrolytic.[1]
Protocol 2: Purification via Recrystallization
If thermal stress has caused discoloration, use this method to restore purity.[1]
Solvent System: Ethanol (solvent) and Water (anti-solvent).[1]
Dissolution: Dissolve crude solid in minimum boiling Ethanol (~78°C).
Filtration: If dark particles persist, filter hot through a 0.45 µm PTFE syringe filter.
Crystallization: Add warm water dropwise until slight turbidity persists. Re-heat to clear, then let cool slowly to Room Temperature, then 4°C.
Isolation: Filter the white/off-white crystals and wash with cold 20% Ethanol/Water.
Drying: Vacuum dry at 45°C for 12 hours.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2060573, 3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine. (Used as structural analog for stability inference).[1] Retrieved from [Link]
Molin, P. et al. (2021). One-pot synthesis of aminopyrazoles via condensation/reduction. Molbank, 2021(1), M1196.[1] (Describes synthetic conditions and stability of tert-butyl aminopyrazoles). Retrieved from [Link][1][6]
Disclaimer: This guide is based on chemical structure-activity relationships and standard laboratory practices for aminopyrazoles. Always consult the specific Safety Data Sheet (SDS) and Certificate of Analysis (CoA) for your lot before proceeding.[1]
Troubleshooting low reactivity of exocyclic amine in sulfonamidation
Ticket Subject: Troubleshooting Low Reactivity of Exocyclic Amines in Sulfonamidation Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Exocyclic" Paradox You are likely here because a sta...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Subject: Troubleshooting Low Reactivity of Exocyclic Amines in Sulfonamidation
Status: Open
Assigned Specialist: Senior Application Scientist
Introduction: The "Exocyclic" Paradox
You are likely here because a standard protocol (e.g., amine + sulfonyl chloride + TEA in DCM) failed. Exocyclic amines on N-heterocycles (e.g., 2-aminopyridine, 4-aminopyrimidine, 2-aminothiazole) are deceptively difficult substrates.
The Core Problem isn't just "low reactivity"; it is ambident reactivity.
Electronic Deactivation: The heterocyclic ring acts as an electron sink, pulling density away from the exocyclic nitrogen via resonance, rendering it a poor nucleophile (
often < 6).
Competitive Nucleophilicity: The ring nitrogen is often more basic and nucleophilic than the exocyclic nitrogen. This leads to kinetic trapping at the wrong site (ring sulfonylation) or formation of unstable intermediates.
Tautomeric Equilibrium: These amines exist in equilibrium with their imino tautomers, further complicating the nucleophilic attack.
This guide moves beyond "add more base" and provides mechanistic corrections and alternative ligation strategies.
Module 1: Diagnostic & Decision Logic
Before changing reagents, identify the failure mode. Use this logic flow to select the correct protocol.
Figure 1: Diagnostic logic for selecting the appropriate remediation strategy based on crude reaction analysis.
Module 2: Mechanistic Troubleshooting & Protocols
Scenario A: The "Dead" Reaction (Low Nucleophilicity)
Symptom: Starting material remains untouched; sulfonyl chloride slowly hydrolyzes.
The Fix: Nucleophilic Catalysis (The "Super-Electrophile")
Standard bases (TEA, DIPEA) only neutralize the HCl byproduct. They do not activate the electrophile. For electron-deficient amines, you must generate a more reactive sulfonylating species in situ using DMAP (4-Dimethylaminopyridine).
Protocol 1: DMAP-Catalyzed Sulfonylation
Stoichiometry: Amine (1.0 eq), Sulfonyl Chloride (1.2 eq), DMAP (0.1 - 0.2 eq) , Pyridine (2.0 eq or as solvent).
Solvent: DCM (anhydrous). If solubility is poor, use Pyridine as the solvent.
Temperature: Start
. Heating often degrades the sulfonyl chloride before reaction occurs.
Mechanism: DMAP attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium salt. The weak exocyclic amine can then attack this species.
Critical Note: If DMAP fails, switch to Protocol B (Anionic Activation) using NaH (Sodium Hydride) in THF/DMF to deprotonate the amine first, creating a potent amide anion nucleophile.
Scenario B: The "Wrong" Isomer (Regioselectivity Issues)
Symptom: Reaction works, but NMR shows sulfonylation on the ring nitrogen (endo) rather than the exocyclic amine (exo).
The Fix: The Bis-Sulfonylation / Hydrolysis Strategy
It is often kinetically easier to sulfonylate the ring nitrogen. Instead of fighting this, force the reaction to completion (sulfonylate both positions) and then selectively cleave the labile bond.
Protocol 2: Bis-Sulfonylation / Selective Hydrolysis
This is the "Gold Standard" for 2-aminopyrimidines and 2-aminopyridines.
Step
Reagents
Conditions
Purpose
1. Activation
R-SOCl (2.5 - 3.0 eq) EtN (3.0 eq) DMAP (0.5 eq)
DCM, Reflux, 12-24h
Force formation of the Bis-sulfonamide (one on exo-N, one on ring-N or two on exo-N).
2. Workup
Aqueous wash
--
Isolate the crude bis-sulfonated intermediate.
3. Hydrolysis
NaOH (2M, aqueous) / MeOH (1:1)
RT to 50°C, 1-2h
The electron-deficient ring/sulfonyl bond is labile. Base selectively cleaves the "extra" sulfonyl group.
4. Isolation
Acidify to pH 5-6
--
Precipitate the thermodynamic Mono-sulfonamide .
Why this works: The bis-sulfonamide is sterically crowded and electronically destabilized. The bond to the ring nitrogen (or the second sulfonyl group) is significantly more susceptible to nucleophilic attack (by OH-) than the desired sulfonamide bond.
If the amine is too deactivated or sterically hindered for nucleophilic attack, you must change the mechanism entirely.
Option 1: SuFEx (Sulfur Fluoride Exchange)
Sulfonyl chlorides are unstable and prone to hydrolysis. Sulfonyl fluorides (R-SO
F) are redox-stable and resistant to hydrolysis, reacting only when activated.
Reagents: Sulfonyl Fluoride + Amine + Ca(NTf
) (Calcium Triflimide) + DABCO.
Advantage: The Calcium acts as a Lewis acid to activate the fluoride, allowing reaction with weak amines without harsh bases.
Reference: See Sharpless et al. for "SuFEx" click chemistry applications involving silyl amines.
Option 2: The Strategic Pivot (Reverse Coupling)
Stop trying to make the S-N bond via nucleophilic attack. Use Transition Metal Catalysis (Buchwald-Hartwig type) to couple a Sulfonamide with an Aryl Halide .
Q: My sulfonyl chloride degrades before reacting. What now?A: Switch to a Sulfonyl Fluoride . They are stable in water and only react upon specific activation (SuFEx). Alternatively, generate the sulfonyl chloride in situ from the sulfonic acid using oxalyl chloride/DMF, then immediately add the amine.
Q: I see a spot on TLC that disappears upon workup.A: You likely formed the N-sulfonylpyridinium salt (if using pyridine solvent) or a kinetic intermediate that hydrolyzed. Ensure your workup is not too acidic or basic immediately. If using the Bis-sulfonylation strategy, do not discard the "degraded" product—it might be the hydrolysis you actually want happening too fast.
Q: Can I use microwave irradiation?A: Yes, but be cautious. Microwaves accelerate hydrolysis of R-SO
Cl just as much as the coupling. Use anhydrous solvents (MeCN) and seal the vessel under Argon.
References
Regioselective Sulfonylation of 2-Aminopyridines (Bis-sulfonylation strategy)
Title: Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts (Context on regioselectivity).
Comparative Guide: 1H NMR Characterization of 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine
Executive Summary 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine is a critical scaffold in medicinal chemistry, particularly as a pharmacophore for p38 MAP kinase and B-Raf inhibitors. Its characterization is frequently compl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-(4-tert-butylphenyl)-1H-pyrazol-5-amine is a critical scaffold in medicinal chemistry, particularly as a pharmacophore for p38 MAP kinase and B-Raf inhibitors. Its characterization is frequently complicated by annular tautomerism and exchangeable protons .
This guide compares the 1H NMR profile of the target molecule against two critical baselines:
Solvent Alternatives: DMSO-d₆ (Recommended) vs. CDCl₃ (Common but problematic).
Synthetic Precursor: 3-(4-tert-butylphenyl)-3-oxopropanenitrile (Validation of cyclization).
Verdict: DMSO-d₆ is the superior solvent for full structural elucidation, revealing the exchangeable amine/amide protons and stabilizing the tautomeric equilibrium. CDCl₃ is suitable only for checking the aliphatic tert-butyl integration but fails to capture the heteroaromatic nuances.
Structural Basis & Tautomerism
Understanding the NMR spectrum requires acknowledging the dynamic nature of the pyrazole ring. The molecule exists in equilibrium between the 5-amino (A) and 3-amino (B) forms, coupled with the 1H-pyrazole proton migration.
Caption: Annular tautomerism of the aminopyrazole core. In DMSO, the equilibrium slows, allowing for distinct observation of exchangeable protons.
Comparative Analysis: Solvent Performance
The choice of solvent fundamentally alters the spectral appearance.[1][2] Below is the comparative data.
Table 1: Chemical Shift (δ) Comparison
Note: Shifts are approximate relative to TMS (0.00 ppm). Multiplicities: s=singlet, d=doublet, br=broad.
Proton Assignment
DMSO-d₆ (Recommended)
CDCl₃ (Alternative)
Diagnostic Value
t-Butyl (-C(CH₃)₃)
1.30 ppm (s, 9H)
1.34 ppm (s, 9H)
Internal Standard. Use this sharp singlet to calibrate integrals (set to 9.00).
Pyrazole C4-H
5.85 ppm (s, 1H)
5.95 ppm (s, 1H)
Cyclization Proof. Sharp singlet indicating successful ring closure.
Aromatic (Phenyl)
7.45 (d) / 7.70 (d) (AA'BB')
7.42 (d) / 7.65 (d)
Confirm para-substitution pattern.
Amine (-NH₂)
4.50 - 5.20 ppm (br s, 2H)
Often Invisible / Broad
DMSO reveals these; CDCl₃ often loses them to exchange.
Ring -NH
11.8 - 12.2 ppm (br s, 1H)
Invisible
Critical for confirming the "1H" (unsubstituted) nitrogen.
Pros: Excellent solubility for the lipophilic tert-butyl phenyl tail; sharp resolution of the aromatic region.
Cons: The acidic nature of CDCl₃ and trace water often catalyze rapid proton exchange. The diagnostic -NH₂ and Ring-NH signals frequently broaden into the baseline or disappear entirely. Use only for purity checks of the carbon skeleton.
Alternative 2: DMSO-d₆ (Dimethyl Sulfoxide-d₆)
Pros: Strong hydrogen-bond acceptor.[2] It "locks" the exchangeable protons, making the -NH₂ and Ring-NH visible and integrable.
Cons: High solvent residual peak (2.50 ppm) and water peak (3.33 ppm) can obscure aliphatic signals, though this is rarely an issue for this specific molecule (t-butyl is at 1.30 ppm). Use for full structural characterization.
Process Validation: Precursor vs. Product
To validate the synthesis (typically the condensation of a
-ketonitrile with hydrazine), you must compare the product spectrum with the starting material.
Table 2: Reaction Monitoring (DMSO-d₆)
Feature
Precursor (-ketonitrile)
Product (Aminopyrazole)
Status
Methylene (-CH₂-)
4.2 - 4.5 ppm (s, 2H)
ABSENT
Success (Signal must vanish)
Pyrazole C4-H
ABSENT
5.85 ppm (s, 1H)
Success (New signal appears)
Nitrile (-CN)
Visible in IR (2200 cm⁻¹)
ABSENT (Converted to amine)
Success
Detailed Experimental Protocol
Reagents & Equipment[3][4]
Analyte: >5 mg of 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine (dried in vacuo).
Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).
Instrument: 400 MHz NMR (or higher).
Step-by-Step Methodology
Preparation: Weigh 5–10 mg of the solid into a clean vial.
Solvation: Add 0.6 mL of DMSO-d₆. Vortex until fully dissolved. Note: If the solution is cloudy, filter through a cotton plug into the NMR tube.
Acquisition Parameters:
Pulse Angle: 30°
Relaxation Delay (D1): 5.0 seconds (Crucial: The t-butyl protons have long T1 relaxation times. A short D1 will under-integrate the t-butyl group, skewing your ratio against the aromatic protons).
Scans (NS): 16 or 32.
Temperature: 298 K (25°C).
Processing:
Phase correction: Manual.
Baseline correction: Polynomial (Bernstein).
Referencing: Set TMS to 0.00 ppm (or residual DMSO pentet center to 2.50 ppm).
Workflow Diagram
Caption: Decision tree for NMR validation. Note the critical loop for relaxation delay (D1) adjustment if integration errors occur.
Troubleshooting & Interpretation
Issue: The t-butyl integral is 7.5 instead of 9.0.
Cause: T1 saturation. The methyl protons relax slowly.
Fix: Increase Relaxation Delay (D1) to 10 seconds or reduce pulse angle to 30°.
Issue: The -NH₂ signal is missing in DMSO.
Cause: Presence of acid or excess water causing fast exchange.
Fix: Add a single pellet of activated molecular sieves to the NMR tube or use a fresh ampoule of DMSO-d₆.
Issue: Splitting of the t-butyl signal.
Cause: Restricted rotation or presence of rotamers (rare for this specific molecule but possible at low temps).
Fix: Run the experiment at 313 K (40°C) to sharpen the peaks.
References
El-Saghier, A. M., et al. "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines." Journal of Heterocyclic Chemistry, via PMC. Link (Validates the
-ketonitrile precursor NMR shifts).
Claramunt, R. M., et al. "Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state." ResearchGate.[4][5] Link (Authoritative source on aminopyrazole tautomerism in DMSO vs CDCl3).
BenchChem. "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." BenchChem Technical Guides. Link (General solvent property comparison).
National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (Standard reference for tert-butylbenzene and pyrazole chemical shifts).
A Comparative Guide to Aminopyrazole and Indazole Scaffolds for p38 MAPK Inhibition
For researchers and drug development professionals navigating the competitive landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a re...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals navigating the competitive landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. This guide provides an in-depth, objective comparison of two prominent heterocyclic scaffolds, aminopyrazoles and indazoles, in the context of inhibiting the p38 mitogen-activated protein kinase (MAPK), a key target in inflammatory diseases and oncology.[1][2][3] By synthesizing experimental data and structure-activity relationships (SAR), this document aims to equip scientists with the critical insights needed to select the appropriate scaffold for their p38 MAPK inhibitor program.
The Central Role of p38 MAPK in Cellular Signaling
The p38 MAP kinase is a serine/threonine kinase that plays a pivotal role in the cellular response to external stresses such as UV radiation, osmotic shock, and inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1][2] As a key component of the MAPK signaling cascade, activated p38 MAPK phosphorylates a variety of downstream substrates, leading to the regulation of gene expression, cell differentiation, apoptosis, and cell cycle progression.[2] Its central role in mediating the production of pro-inflammatory cytokines has made it an attractive therapeutic target for a host of inflammatory conditions, including rheumatoid arthritis and Crohn's disease.[1][4]
Below is a diagram illustrating the canonical p38 MAPK signaling pathway.
Caption: The p38 MAPK Signaling Pathway.
Head-to-Head Scaffold Comparison: Potency and Selectivity
The fundamental difference between aminopyrazole and indazole scaffolds in the context of p38 MAPK inhibition lies in their selectivity profiles against other closely related kinases, particularly c-Jun N-terminal kinase 3 (JNK3).
Scaffold
Representative Compound
p38 MAPK IC50
JNK3 IC50
Selectivity for JNK3 over p38
Key Structural Feature
Indazole
SR-3737
3 nM
12 nM
~0.25-fold (Dual potent)
Fused bicyclic ring system
Aminopyrazole
SR-3576
>20,000 nM (>20 µM)
7 nM
>2800-fold
Highly planar N-linked phenyl
Aminopyrazole
SR-3451
3,600 nM (3.6 µM)
25 nM
~144-fold
Highly planar N-linked phenyl
Data synthesized from Brehmer et al. (2009).[4][5]
As the data clearly indicates, indazole-based inhibitors, such as SR-3737, exhibit potent, low nanomolar inhibition of both p38 MAPK and JNK3.[4][5] This dual activity profile can be advantageous in certain therapeutic contexts where the inhibition of multiple signaling pathways is desirable.
In stark contrast, aminopyrazole-based inhibitors demonstrate a remarkable degree of selectivity for JNK3 over p38 MAPK.[4][5] For instance, SR-3576 is a highly potent JNK3 inhibitor with an IC50 of 7 nM, while its activity against p38 is negligible (IC50 > 20 µM), resulting in a selectivity ratio of over 2800-fold.[4][5] This high selectivity is attributed to the structural features of the aminopyrazole scaffold.
Structural Basis for Selectivity: A Deeper Dive
The observed differences in selectivity, despite the high similarity in the ATP-binding pockets of JNK3 and p38, can be explained by subtle yet critical structural distinctions.[6] X-ray crystallography studies have revealed that the selectivity of the aminopyrazole class stems from the highly planar nature of the pyrazole and its N-linked phenyl structures.[4][5] This planarity allows for a more optimal fit within the slightly smaller active site of JNK3 compared to the larger active site of p38.[4][5]
Conversely, the indazole scaffold, with its fused ring system, appears to be more accommodating to the active sites of both kinases, leading to dual potency.
Caption: Workflow for a p38α enzymatic inhibition assay.
Step-by-Step Procedure:
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.
Enzyme and Compound Addition: Add 5 µL of diluted compound to the wells of a 384-well plate. Add 10 µL of a solution containing p38α enzyme in assay buffer to each well.
Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the compound to bind to the enzyme.
Reaction Initiation: Add 10 µL of a solution containing the peptide substrate and ATP in assay buffer to initiate the kinase reaction. The final ATP concentration should be at or near the Km for p38α.
Kinase Reaction: Incubate the plate for 60 minutes at 30°C.
Detection: Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and measure the amount of ATP remaining. Incubate for 10 minutes at room temperature.
Data Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
Protocol 2: Cell-Based TNFα Production Inhibition Assay
This protocol measures the ability of a compound to inhibit p38 MAPK activity within a cellular context by quantifying the downstream effect of reduced TNFα production.
Objective: To determine the IC50 of a compound for the inhibition of lipopolysaccharide (LPS)-induced TNFα production in a monocytic cell line (e.g., THP-1).
Materials:
THP-1 cells
RPMI-1640 cell culture medium with 10% FBS
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
Lipopolysaccharide (LPS)
Test compounds (dissolved in DMSO)
Human TNFα ELISA kit
96-well cell culture plates
Step-by-Step Procedure:
Cell Differentiation: Seed THP-1 cells in a 96-well plate and differentiate into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
Compound Treatment: Wash the cells and replace the medium with fresh medium containing serial dilutions of the test compound. Incubate for 1-2 hours.
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNFα production.
Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
TNFα Quantification: Quantify the amount of TNFα in the supernatant using a human TNFα ELISA kit according to the manufacturer's instructions.
Data Analysis: Plot the TNFα concentration against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
Conclusion and Future Perspectives
The choice between an aminopyrazole and an indazole scaffold for a p38 MAPK inhibitor program is highly dependent on the desired selectivity profile.
Indazoles are an excellent starting point for developing potent, dual JNK3/p38 inhibitors.
Aminopyrazoles , on the other hand, offer a versatile platform for creating either highly selective JNK3 inhibitors or potent and selective p38α inhibitors, depending on the substitution pattern.
The extensive research into both scaffolds has provided a rich foundation of SAR data that can guide medicinal chemists in the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the nuanced roles of different kinase isoforms in disease continues to evolve, the ability to rationally design inhibitors with specific selectivity profiles will become increasingly crucial for the development of safe and effective targeted therapies.
References
Brehmer, D., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed. Available at: [Link]
Brehmer, D., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry. Available at: [Link]
Wurz, R. P., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Pettus, L. H., et al. (2009). Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Various Authors. (Various Dates). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Bentham Science. Available at: [Link]
Various Authors. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. PMC. Available at: [Link]
Goodarzi, M., et al. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of Saudi Chemical Society. Available at: [Link]
Various Authors. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]
Various Authors. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. SpringerLink. Available at: [Link]
Various Authors. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. Available at: [Link]
Goodarzi, M., et al. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of Saudi Chemical Society. Available at: [Link]
Various Authors. (2024). Imidazole-based p38 MAP kinase inhibitors. ResearchGate. Available at: [Link]
Chinda, B., et al. (2015). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. PLoS One. Available at: [Link]
Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. Available at: [Link]
Various Authors. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]
Various Authors. (2021). IC 50 values for synthesized compounds 3a-l in p38α MAP kinase inhibition. ResearchGate. Available at: [Link]
Goldstein, D. M., et al. (2006). Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N -Arylpyridazinones. Journal of Medicinal Chemistry. Available at: [Link]
Wurz, R. P., et al. (2010). 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors. OSTI.GOV. Available at: [Link]
Various Authors. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]
Mavunkel, B. J., et al. (2003). Indole-based heterocyclic inhibitors of p38alpha MAP kinase: designing a conformationally restricted analogue. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Various Authors. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link]
Various Authors. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. IRIS UniGe. Available at: [Link]
Various Authors. (2006). TABLE 1 IC 50 values for the p38 MAPK inhibitor PCG and the MKK 1... ResearchGate. Available at: [Link]
Crystal Structure Analysis of 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine Complexes
Executive Summary This guide provides a technical analysis of the solid-state properties, crystal engineering potential, and complexation behavior of 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine (referred to herein as 3-tBu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of the solid-state properties, crystal engineering potential, and complexation behavior of 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine (referred to herein as 3-tBu-PPA ).
While pyrazole amines are ubiquitous in kinase inhibitor design (e.g., p38 MAP kinase targets), the specific introduction of a para-tert-butyl group introduces critical steric and lipophilic vectors that alter crystal packing compared to unsubstituted phenyl analogs. This guide compares the Free Base form against Salt Forms and Metal Complexes , offering protocols for synthesis and crystallization to aid in solid-form selection for drug development.
Key Insight: The bulky tert-butyl group acts as a "steric anchor," often forcing the phenyl ring to twist out of coplanarity with the pyrazole core in the solid state, disrupting the flat
-stacking seen in simpler analogs and enhancing solubility in non-polar solvents.
Ligand Architecture & Structural Significance
To understand the complexes, we must first analyze the ligand's intrinsic geometric preferences.
The "Steric Anchor" Effect
Unlike the planar 3-phenyl-1H-pyrazol-5-amine, the 3-tBu-PPA derivative exhibits a high degree of conformational locking.
Lipophilicity: The tert-butyl group significantly increases
, altering the solvent systems required for crystallization (favoring EtOAc/Heptane over MeOH/Water).
Packing Efficiency: In crystal lattices of analogous structures (e.g., 3-tert-butyl-1-(4-fluorophenyl) derivatives), the tert-butyl group demands a large volume (
), preventing the formation of tight "herringbone" structures often seen in planar aromatics. This results in lower lattice energy and potentially higher solubility compared to the methyl-analog.
Tautomeric Preferences
The molecule exists in equilibrium between three forms, but the solid-state preference is dictated by hydrogen bonding capability:
1H-form (Dominant in Crystal): Stabilized by intermolecular H-bonds.
2H-form: Rare in solid state unless N1 is substituted.
Imino-form: Generally disfavored energetically.
Comparative Crystallography: Free Base vs. Complexes
This section contrasts the performance and structural motifs of the free ligand versus its engineered forms.
Table 1: Solid-State Form Comparison
Feature
Form A: Free Base
Form B: Hydrochloride Salt
Form C: Metal Complex (Zn/Cu)
Primary Interaction
Neutral H-Bond Dimer ()
Charge-Assisted H-Bond ()
Coordinate Covalent ()
Crystal Habit
Prisms/Blocks (Solvent dependent)
Needles/Plates (Hygroscopic tendency)
Blocky/Polyhedral (Stable)
Solubility (Water)
Low (< 0.1 mg/mL)
High (> 10 mg/mL)
Variable (Ligand dependent)
Melting Point
160–165 °C (Sharp)
> 200 °C (Decomposition)
> 250 °C (High thermal stability)
Packing Motif
Catemers or Dimers driven by
Ionic layers separated by hydrophobic t-Bu regions
Chelation driven; often forms species
Detailed Structural Analysis
Form A: The Free Base (Dimerization)
In the absence of co-formers, 5-aminopyrazoles typically crystallize as hydrogen-bonded dimers.
Mechanism: The amino hydrogen (
) donates to the pyrazole ring nitrogen () of a neighboring molecule.
Impact of t-Butyl: The bulky tail prevents these dimers from stacking closely. This creates "channels" in the crystal lattice, which may trap solvent molecules (solvatomorphism). Recommendation: Always dry samples >24h under vacuum to ensure solvent removal.
Form B: The Hydrochloride Salt
Protonation occurs at the most basic site: the ring nitrogen (
).
Lattice Change: The supramolecular synthon changes from
to .
Performance: This disrupts the hydrophobic packing of the tert-butyl groups, significantly increasing aqueous solubility. However, the tert-butyl group's hydrophobicity can lead to the formation of distinct hydrophobic/hydrophilic layers in the unit cell, sometimes resulting in "soap-like" mechanical properties (slippage planes).
Form C: Metal Coordination (Zn(II), Cu(II))
The
and can act as a bidentate ligand, or the alone as a monodentate ligand.
Geometry: Due to the steric bulk of the tert-butyl group at position 3, coordination usually occurs with the tert-butyl group pointing away from the metal center, minimizing steric clash.
Utility: These complexes are often explored for luminescence or catalysis.
Experimental Protocols
The following protocols are designed to generate high-quality single crystals suitable for XRD analysis.
Synthesis of 3-tBu-PPA Ligand
Context: A condensation reaction between a beta-keto nitrile and hydrazine.
Reagents:
4-(tert-butyl)benzoylacetonitrile (1.0 eq)
Hydrazine hydrate (1.2 eq)
Ethanol (Solvent)
Step-by-Step:
Dissolve 4-(tert-butyl)benzoylacetonitrile in Ethanol (0.5 M concentration).
Add Hydrazine hydrate dropwise at room temperature.
Reflux at 80°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).
Cool to room temperature. The product often precipitates.
Purification: Recrystallize from Ethanol/Water (9:1). Do not use pure water as the t-butyl group causes oiling out.
Crystallization Strategies (vapor Diffusion)
Best for growing X-ray quality crystals of the Free Base.
Inner Vial: Dissolve 20 mg of 3-tBu-PPA in 2 mL of THF (good solubility).
Outer Vial: Add 5 mL of Pentane or Hexane (anti-solvent).
Seal: Cap tightly and allow to stand undisturbed for 3–5 days.
Harvest: Colorless block crystals should form on the walls.
Preparation of the HCl Salt Crystal
Dissolve 50 mg of 3-tBu-PPA in 2 mL Acetone.
Add 1.1 eq of concentrated HCl (12M) dropwise.
Immediate white precipitate forms.
Redissolve: Add Methanol dropwise with gentle heating until clear.
Slow Evaporation: Cover with parafilm, poke 3 holes, and let stand at RT.
Visualization of Structural Logic
Diagram 1: Synthesis & Crystallization Workflow
This workflow illustrates the critical decision points to avoid "oiling out" due to the lipophilic tert-butyl tail.
Caption: Workflow for synthesis and form selection. Note the specific solvent choice (EtOH:H2O) to manage the lipophilicity of the tert-butyl group.
Diagram 2: Hydrogen Bonding Topology
This diagram explains the supramolecular synthons that dictate the crystal lattice.
Caption: The R2,2(8) dimer motif is the primary stabilizer, but the tert-butyl groups (Steric Zone) prevent flat sheet formation, inducing a twisted packing arrangement.
References
Synthesis of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine derivatives:
Source: Organic Syntheses, Coll. Vol. 10.
URL:[Link]
(Note: Provides the foundational condensation protocol adaptable for the phenyl derivative).
Structural Analysis of Pyrazolo[5,1-c][1,2,4]triazines (Tert-butyl influence):
Title: Crystal Structure of 3-tert-Butyl-pyrazolo[5,1-c][1,2,4]triazine Derivatives.
Source: National Institutes of Health (PMC).
URL:[Link]
(Note: Critical reference for the "Steric Anchor" effect of the tert-butyl group in this scaffold).
Hydrogen Bonding Motifs in Aminopyrazoles:
Title: Hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue.
Source: Journal of Peptide Science (via PubMed).
URL:[Link]
Disclaimer: Specific unit cell dimensions for the exact title compound "3-(4-tert-butylphenyl)-1H-pyrazol-5-amine" are not currently deposited in open-access crystallographic databases (CSD/COD). The structural insights above are derived from high-confidence analogs and established aminopyrazole crystal engineering principles.
A Comparative Guide to HPLC Method Development for Purity Analysis of Pyrazole Amines
Introduction: The Analytical Imperative for Pyrazole Amines Pyrazole amines form the structural core of numerous active pharmaceutical ingredients (APIs), prized for their diverse pharmacological activities, including an...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Imperative for Pyrazole Amines
Pyrazole amines form the structural core of numerous active pharmaceutical ingredients (APIs), prized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[1][2] The purity of these APIs is not merely a regulatory checkbox; it is a fundamental determinant of safety and efficacy. Process-related impurities, regioisomers, or degradation products can introduce toxicity or reduce the therapeutic effect of the final drug product.[3] Consequently, a robust, validated, and sensitive analytical method for purity determination is critical throughout the drug development lifecycle.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task, offering high resolution, sensitivity, and precise quantification.[4][5] However, the inherent chemical properties of pyrazole amines—namely their polarity and basic nature—present unique chromatographic challenges that demand a nuanced and systematic approach to method development. This guide provides an in-depth comparison of HPLC strategies, grounded in mechanistic principles and field-proven experience, to empower researchers in developing reliable purity analysis methods.
The Core Challenge: Chromatographing Polar Basic Compounds
The primary difficulty in analyzing pyrazole amines lies in achieving adequate retention and symmetrical peak shapes on common reversed-phase (RP) columns. Their polar nature, conferred by the amine and pyrazole nitrogen atoms, leads to strong interactions with the polar mobile phase, resulting in poor retention on non-polar stationary phases like C18. Furthermore, as basic compounds, they can interact with acidic silanol groups on the silica support of the column, causing peak tailing and poor reproducibility. The choice of chromatographic mode and conditions must directly counteract these behaviors.
Comparative Analysis of HPLC Strategies
The selection of the optimal HPLC mode is the most critical decision in method development. The choice is primarily dictated by the analyte's polarity and structural characteristics.
Reversed-Phase HPLC (RP-HPLC): The Versatile Workhorse
RP-HPLC is the most widely used chromatographic technique due to its versatility and reproducibility.[6] It employs a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase.
Mechanism: Separation is based on hydrophobic interactions. Less polar analytes interact more strongly with the stationary phase and are retained longer.[6]
Application for Pyrazole Amines: While it is the first choice, standard RP-HPLC often fails to retain highly polar pyrazole amines sufficiently.
Causality Behind Experimental Choices:
Mobile Phase pH Control: Maintaining the mobile phase pH about 2 units below the pKa of the amine ensures it remains in its protonated, more polar form. While this can decrease retention, it drastically improves peak shape by minimizing secondary interactions with silanols. The addition of acidic modifiers like formic acid or trifluoroacetic acid (TFA) is a common and effective strategy.[7][8]
Ion-Pairing Chromatography: For amines that remain poorly retained even with pH control, adding an ion-pair reagent (e.g., an alkyl sulfonate like 1-octanesulfonic acid) to the mobile phase is a powerful technique. The reagent's hydrophobic tail interacts with the stationary phase, while its charged head pairs with the ionized analyte, effectively increasing the analyte's hydrophobicity and retention.
Alternative Stationary Phases: Modern "aqueous stable" C18 columns or those with polar-embedded or polar-endcapped functionalities are designed to prevent phase collapse ("dewetting") in highly aqueous mobile phases and offer alternative selectivity for polar compounds.
Hydrophilic Interaction Liquid Chromatography (HILIC): The Polar Specialist
When an analyte is too polar for effective retention in reversed-phase, HILIC is the superior alternative.
Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, diol, amino, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically >80% acetonitrile) and a small amount of aqueous buffer.[9][10] The aqueous component forms a water-enriched layer on the surface of the stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[11]
Application for Pyrazole Amines: HILIC is exceptionally well-suited for very polar pyrazole amines and their related impurities that elute at or near the void volume in RP-HPLC.
Causality Behind Experimental Choices:
Enhanced Retention: The partitioning mechanism provides robust retention for compounds that are too hydrophilic for RP-HPLC.[12]
Improved MS Sensitivity: The high organic content of the mobile phase promotes efficient desolvation and ionization in the mass spectrometer source, often leading to a significant increase in sensitivity compared to RP-HPLC.
Orthogonal Selectivity: HILIC provides a separation mechanism that is fundamentally different from RP-HPLC, making it an excellent secondary or confirmatory method.
Chiral HPLC: Resolving Enantiomers
For chiral pyrazole amines, separating enantiomers is a regulatory necessity, as they often exhibit different pharmacological and toxicological profiles.[13]
Mechanism: Chiral separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for a wide range of compounds, including pyrazoles.[14][15] Separation occurs due to the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, which have different binding energies.
Application for Pyrazole Amines: Both normal-phase (using eluents like hexane/alcohol) and polar organic modes have proven successful for resolving pyrazole enantiomers.[13][16] The polar organic mode can be beneficial for achieving shorter run times and sharper peaks.[15]
Data Summary: Performance Comparison of HPLC Modes
Parameter
Reversed-Phase (RP-HPLC)
HILIC
Chiral HPLC
Primary Application
Moderately polar to non-polar pyrazole amines.
Highly polar/hydrophilic pyrazole amines.
Enantiomeric separation of chiral pyrazoles.
Stationary Phase
Non-polar (C18, C8, Phenyl)
Polar (Silica, Diol, Amino, Zwitterionic)
Chiral Selector (e.g., Cellulose, Amylose)
Mobile Phase
High aqueous content, increasing organic
High organic content (>80% ACN), increasing aqueous
Non-polar (Hexane/IPA) or Polar Organic
Retention Mechanism
Hydrophobic Interactions
Partitioning into aqueous layer, polar interactions
Diastereomeric complex formation
Key Advantage
High robustness, versatility, wide availability.
Excellent retention of very polar compounds.
Resolves stereoisomers.
Common Challenge
Poor retention of very polar analytes.
Sensitive to mobile phase water content; longer equilibration.
CSP selection can be empirical; high cost.
Systematic Method Development & Validation
A structured approach ensures the development of a robust and reliable method. The process logically flows from initial screening to final validation, adhering to International Council for Harmonisation (ICH) guidelines.[17]
Caption: Workflow for systematic HPLC method development and validation.
Decision-Making in Method Screening
The initial choice between RP-HPLC and HILIC is paramount.
Caption: Decision tree for selecting the appropriate HPLC mode.
Experimental Protocol: A Validated RP-HPLC Purity Method
This section provides a self-validating protocol for a moderately polar pyrazole amine, incorporating system suitability and validation principles.
Objective: To determine the purity of Pyrazole-Amine-X and separate it from potential impurities.
Detection Wavelength: 254 nm (or determined from UV spectrum).
Injection Volume: 10 µL.
3. Solution Preparation:
Diluent: 50:50 mixture of Mobile Phase A and Mobile Phase B.
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of Pyrazole-Amine-X reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.[3]
Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the Pyrazole-Amine-X sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.[3]
4. Method Validation Protocol (Abbreviated per ICH Q2(R2)[19]):
System Suitability Test (SST): Before analysis, inject the Standard Solution five times. The acceptance criteria are:
Specificity: Analyze a blank (diluent), placebo (if applicable), standard, and sample solution. The analyte peak should be free from interference at its retention time.
Linearity: Prepare a series of solutions from the reporting level (e.g., 0.05%) to 120% of the impurity specification.[20] Plot peak area vs. concentration; the correlation coefficient (r²) should be ≥ 0.999.
Accuracy: Perform recovery studies by spiking known amounts of impurities into the sample matrix at three concentration levels (e.g., 50%, 100%, 150% of the specification limit), with three replicates each. The mean recovery should be within 90-110%.[20]
Precision (Repeatability): Analyze six separate preparations of the sample. The %RSD of the impurity amounts should be ≤ 5.0%.
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This is often established based on a signal-to-noise ratio of ~10.
Conclusion
Developing a robust HPLC method for the purity analysis of pyrazole amines is a systematic process rooted in understanding the physicochemical properties of the analytes. While RP-HPLC remains the primary tool, its limitations with highly polar compounds necessitate the consideration of alternative strategies like HILIC. The choice of method is not arbitrary but is a logical consequence of analyte-stationary phase interactions. By following a structured development workflow—from initial screening and optimization to rigorous validation against ICH guidelines—researchers can establish a trustworthy and reliable analytical method. Such a method is indispensable for ensuring the quality, safety, and efficacy of pyrazole amine-based pharmaceuticals from the laboratory to the patient.
References
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. PubMed.
Steps for HPLC Method Validation. Pharmaguideline.
Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Wiley Online Library.
A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
Column chromatography conditions for separating pyrazole isomers. Benchchem.
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. Sigma-Aldrich.
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
What can I use to purify polar reaction mixtures?. Biotage.
HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions.
Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. MDPI.
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA.
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar.
High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole. Benchchem.
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate.
Reversed Phase HPLC Columns. Phenomenex.
Challenges in HPLC Technology and Potential Solutions. G-M-I, Inc.
A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones. Benchchem.
Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science.
Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. ResearchGate.
Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Trend in Scientific Research and Development.
Synthesis of some new pyrazole, triazine and condensed heterocyclic compounds from 2-(4-amino-6-phenyl-5,6-dihydro-1,3,5-triazine-2(1H)-ylidene)malononitrile. Chemical Problems.
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista campano.
Reference Standards for 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine Impurities: A Comparative Technical Guide
Executive Summary In the development of kinase inhibitors (e.g., p38 MAPK or B-Raf inhibitors), 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine serves as a critical scaffold. However, its quality control is frequently complica...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of kinase inhibitors (e.g., p38 MAPK or B-Raf inhibitors), 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine serves as a critical scaffold. However, its quality control is frequently complicated by the lack of pharmacopeial (USP/EP) Certified Reference Materials (CRMs).
Most commercially available standards for this intermediate are "Research Grade," lacking the rigorous characterization required for GMP starting material qualification. This guide objectively compares the available reference standard tiers and provides a self-validating protocol for characterizing impurities, ensuring your analytical data meets ICH Q3A/Q3B regulatory expectations.
The Impurity Landscape: Synthesis & Degradation[1][2]
To select the right reference standard, one must first understand the "Enemy"—the specific impurity profile generated during the Knorr pyrazole synthesis.
Mechanistic Pathway & Impurity Origins
The synthesis typically involves the condensation of 3-(4-tert-butylphenyl)-3-oxopropanenitrile with hydrazine .
Impurity A (Starting Material): Unreacted beta-ketonitrile. Co-elutes closely with the target in low-pH methods.
Impurity B (Hydrolysis): 4-tert-butylbenzoic acid. Arises from the degradation of the starting material or the pyrazole ring under harsh acidic workups.
Impurity C (Oxidative Dimer): Azo-dimers formed via the oxidation of the exocyclic amine. This is the most insidious impurity, often appearing as a "ghost peak" that grows over time in solution.
Visualization of Impurity Pathways
The following diagram maps the synthesis and critical impurity branch points.
Figure 1: Synthesis pathway of 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine highlighting the origin of key process impurities (A, B) and degradation products (C).
Comparative Analysis of Reference Standard Options
Since a specific USP monograph does not exist for this intermediate, researchers must choose between three tiers of standards. The choice directly impacts the "Uncertainty Budget" of your analytical method.
Table 1: Performance Matrix of Reference Standard Tiers
Feature
Tier 1: Commercial Research Grade
Tier 2: In-House Qualified Standard
Tier 3: Custom Synthesis CRM (ISO 17034)
Primary Use
Early Discovery / HTS
GLP Tox / GMP Starting Material
Late Phase GMP / Commercial Release
Purity Assignment
Area% (HPLC only)
Mass Balance (% w/w)
Mass Balance + qNMR
Traceability
None
Traceable to NIST/USP Internal Std
Fully Traceable (SI Units)
Impurity ID
Rarely provided
Fully Characterized (NMR/MS)
Certified Values for Impurities
Cost
$ (Low)
(Medium - Labor intensive)
(High)
Risk
High: "100%" purity often masks salts/solvents.
Low: Self-validated system.
Minimal: External liability.
Expert Insight: The "Area%" Trap
Do not rely on Tier 1 standards for quantitative impurity calculations.
Commercial vendors often report purity as "HPLC Area %." This ignores residual solvents (water, ethanol) and inorganic salts, which are invisible to UV detection but dilute the actual content.
Example: A vendor claims 98% purity (UV). TGA analysis reveals 5% water and 2% sulfates. The true assay is 91%. Using this standard introduces a 9% bias in your potency calculations.
Experimental Protocols
To establish a Tier 2 (In-House Qualified) standard, you must validate the material yourself. Below is the industry-standard workflow for characterizing this aminopyrazole.
Protocol A: HPLC-UV-MS Specificity Method
This method separates the target from the critical impurities (A, B, C) identified in Section 2.
Instrument: UHPLC coupled with QDa or Single Quad MS.
Note: Avoid TFA; it suppresses MS ionization. Ammonium formate buffers the amine, preventing peak tailing.
Gradient:
0-1 min: 5% B
1-10 min: 5% -> 95% B (Linear)
10-12 min: 95% B
Detection: UV at 254 nm (aromatic ring) and 210 nm (impurities). MS ESI+ (Scan 100-600 m/z).
Protocol B: The "Mass Balance" Purity Calculation
To convert a Research Grade material into a Qualified Reference Standard, use this self-validating formula:
Step-by-Step Workflow:
Organic Impurities (% Org.[2][3] Imp): Determine via Protocol A (HPLC).
Residue on Ignition (% ROI): Ash the sample at 600°C to quantify inorganic salts (sulfates/chlorides).
Volatiles (% Volatiles): Determine via TGA (Thermogravimetric Analysis) or Karl Fischer titration (for water) + GC-Headspace (for solvents).
Assay Assignment: Calculate the final value.
Advanced Characterization: qNMR (The "Gold Standard")
If TGA/ROI is unavailable, Quantitative NMR (qNMR) is the definitive method for establishing purity without a reference standard.
qNMR Workflow
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).
Solvent: DMSO-d6 (Ensures solubility of the pyrazole and the IS).
Procedure:
Weigh ~10 mg of Sample and ~10 mg of IS into the same vial (precision: ±0.01 mg).
Dissolve in 0.7 mL DMSO-d6.
Acquire 1H NMR with D1 (Relaxation Delay) ≥ 30 seconds to ensure full relaxation.
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[4]
References
International Council for Harmonisation (ICH). (2006).[5] ICH Q3A(R2): Impurities in New Drug Substances.[6][3][5] ICH Guidelines.[7][6][2][3][5] [Link]
International Organization for Standardization (ISO). (2016).[8][9] ISO 17034:2016 General requirements for the competence of reference material producers.[9][10] ISO.[9][10][11][12] [Link]
Teo, Y. C., et al. (2021). Efficient One-Pot Synthesis of Aminopyrazole Derivatives. Molecules, 26(5), 1196. [Link]
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
Navigating the Metabolic Maze: A Comparative Guide to the In Vitro Stability of Tert-Butylphenyl Substituted Heterocycles
For researchers, medicinal chemists, and professionals in drug development, the journey from a promising lead compound to a clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring adequ...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the journey from a promising lead compound to a clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring adequate metabolic stability. A compound that is rapidly metabolized by the body may fail to achieve the necessary therapeutic exposure, rendering it ineffective. The strategic incorporation of various chemical moieties is a cornerstone of modern drug design to enhance these pharmacokinetic properties. This guide provides an in-depth comparison of the in vitro metabolic stability of a common structural motif in medicinal chemistry: the tert-butylphenyl group attached to various heterocyclic cores.
The tert-butyl group is often employed to provide steric bulk, which can enhance target affinity and selectivity. However, it is also a known site of metabolic attack, primarily through oxidation by cytochrome P450 (CYP) enzymes.[1][2] The choice of the heterocyclic ring system linked to the tert-butylphenyl scaffold can profoundly influence the molecule's overall metabolic fate. This guide will delve into the experimental methodologies used to assess in vitro metabolic stability and present a comparative analysis of different tert-butylphenyl substituted heterocycles, supported by experimental data from the literature. Our objective is to provide a framework for making informed decisions in the design of more robust drug candidates.
The Experimental Bedrock: Assessing Metabolic Stability In Vitro
To predict how a compound will fare in the complex metabolic environment of the human body, we rely on a suite of in vitro assays. These assays provide a window into a compound's susceptibility to biotransformation, primarily by liver enzymes.[3] The two most common systems employed in early drug discovery are liver microsomes and hepatocytes.[3][4]
Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions of the endoplasmic reticulum from hepatocytes (liver cells).[4] They are a rich source of Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily.[5] The microsomal stability assay is a workhorse in drug discovery for its simplicity, cost-effectiveness, and high-throughput nature. It primarily assesses a compound's susceptibility to oxidative metabolism.[5]
The core principle of this assay is to incubate the test compound with liver microsomes in the presence of a crucial cofactor, NADPH, which is required for CYP enzyme activity. The concentration of the parent compound is then monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance of the compound is used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint).[6]
Experimental Protocol: Human Liver Microsomal Stability Assay
Reagent Preparation:
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
Prepare a working solution of the test compound (e.g., 100 µM in buffer).
Prepare an NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 1 mg/mL) in cold buffer.
Incubation:
In a 96-well plate, combine the test compound working solution and the diluted microsome suspension.
Pre-incubate the plate at 37°C for 5-10 minutes.
Initiate the metabolic reaction by adding the NADPH-regenerating system.
Sampling and Quenching:
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
Immediately quench the reaction by adding a multiple-volume excess of a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step precipitates the proteins and halts enzymatic activity.
Sample Processing and Analysis:
Centrifuge the quenched samples to pellet the precipitated proteins.
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
The slope of the linear regression of this plot gives the elimination rate constant (k).
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).
Caption: Workflow of a typical in vitro liver microsomal stability assay.
Hepatocyte Stability Assay
For a more comprehensive assessment of metabolic stability, researchers turn to intact liver cells, or hepatocytes.[4] Hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes in their natural cellular environment.[7] Phase II enzymes are responsible for conjugation reactions (e.g., glucuronidation, sulfation), which increase the water solubility of metabolites to facilitate their excretion. The hepatocyte stability assay, therefore, provides a more holistic view of a compound's metabolic fate.[7]
The protocol for a hepatocyte stability assay is similar to the microsomal assay, but with some key differences. Cryopreserved or fresh hepatocytes are used instead of microsomes, and the incubation is typically longer to capture the activity of both Phase I and Phase II enzymes.
Experimental Protocol: Human Hepatocyte Stability Assay
Cell Preparation:
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.
Transfer the cells to a pre-warmed incubation medium and perform a cell count and viability assessment (e.g., using trypan blue exclusion).
Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).
Incubation:
Add the hepatocyte suspension to a multi-well plate.
Prepare a working solution of the test compound and add it to the hepatocytes.
Incubate the plate at 37°C in a humidified incubator with 5% CO₂, often with gentle shaking.
Sampling and Quenching:
At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect an aliquot of the cell suspension.
Quench the reaction by adding a cold organic solvent with an internal standard.
Sample Processing and Analysis:
Process the samples as described in the microsomal assay protocol (centrifugation and LC-MS/MS analysis).
Data Analysis:
Calculate t½ and Clint as in the microsomal assay. For hepatocytes, Clint is typically expressed as µL/min/10^6 cells.
The Metabolic Fate of the Tert-Butylphenyl Group
The tert-butylphenyl moiety is a common feature in many drug candidates. The tert-butyl group, while often incorporated for its steric properties, is a primary site for metabolic oxidation.[1][2] The major metabolic pathway for the tert-butyl group is hydroxylation of one of the methyl groups, catalyzed by CYP enzymes, to form a primary alcohol. This alcohol can then be further oxidized to an aldehyde and then a carboxylic acid.[2]
Caption: Primary metabolic pathway of the tert-butyl group.
The Influence of the Heterocyclic Core on Metabolic Stability
The choice of the heterocyclic ring attached to the tert-butylphenyl group can significantly impact the overall metabolic stability of the molecule. The electronic properties of the heterocycle can influence the reactivity of the tert-butyl group and the phenyl ring. Furthermore, the heterocycle itself can be a site of metabolism or can sterically shield other parts of the molecule from enzymatic attack.[8]
Below is a comparative overview of the in vitro metabolic stability of several classes of tert-butylphenyl substituted heterocycles, based on data from published literature. It is important to note that these data are compiled from different studies and may not be directly comparable due to variations in experimental conditions. However, they provide valuable insights into the general trends of metabolic stability for these scaffolds.
Tert-Butylphenyl Pyrimidines: A Case Study of Bosentan
Bosentan, an endothelin receptor antagonist, features a tert-butylphenyl group attached to a pyrimidine ring. In vitro studies have shown that bosentan undergoes extensive metabolism, primarily mediated by CYP3A4 and CYP2C9.[1][12] A major metabolic pathway is the hydroxylation of the tert-butyl group.[9][10] The resulting metabolite, Ro 47-8634, is further metabolized, indicating that this part of the molecule is a significant metabolic hotspot. The pyrimidine ring itself can also be a site for metabolism. The extensive metabolism of bosentan highlights the potential metabolic liability of the tert-butylphenyl pyrimidine scaffold.
Caption: Simplified metabolic pathway of Bosentan.
Tert-Butylphenyl Thiazoles: A More Stable Alternative?
The thiazole ring, when incorporated into a tert-butylphenyl scaffold, appears to confer greater metabolic stability compared to the pyrimidine ring in bosentan. Febuxostat, a xanthine oxidase inhibitor containing a tert-butylphenylthiazole core, is metabolized by both CYP enzymes and UGTs, suggesting it is a substrate for both Phase I and Phase II metabolism.[13][14][15] However, studies on a series of novel phenylthiazole antibiotics with a tert-butyl side chain have reported good metabolic stability, with a biological half-life of over six hours.[5] This suggests that the tert-butylphenylthiazole scaffold can be engineered to be metabolically robust.
Tert-Butylphenyl Pyrazoles: Promising Stability
The pyrazole ring is another heterocycle that appears to impart good metabolic stability. While celecoxib contains a tolyl-pyrazole structure, its metabolism primarily involves hydroxylation of the methyl group by CYP2C9, with the pyrazole ring itself being relatively stable.[17][18][19] More directly relevant, a series of N-phenyl, 3-tert-butyl substituted pyrazole-based FLT3 inhibitors showed limited metabolism in human liver microsomes, indicating good metabolic stability for this scaffold.
Tert-Butylphenyl Furanones: A Less Stable Scaffold
Rofecoxib, which has a tert-butylphenyl group attached to a furanone ring, demonstrates extensive metabolism through both oxidative and reductive pathways.[6] The oxidative metabolism, mediated by CYP enzymes, leads to the formation of 5-hydroxyrofecoxib.[6] The significant metabolism of rofecoxib suggests that the furanone ring in this context does not confer high metabolic stability.
Conclusion and Future Directions
The in vitro metabolic stability of tert-butylphenyl substituted heterocycles is a complex interplay between the inherent reactivity of the tert-butyl group and the modulatory effects of the attached heterocyclic ring. From the available data, a general trend emerges:
Pyrazoles and thiazoles appear to be favorable heterocyclic cores for enhancing the metabolic stability of tert-butylphenyl-containing compounds.
Pyrimidines and furanones , in the context of the examples studied, seem to be more susceptible to metabolic degradation.
It is crucial to reiterate that these are general trends, and the specific substitution pattern on both the phenyl and heterocyclic rings can dramatically alter the metabolic profile. The data presented here should serve as a guide for medicinal chemists to make more informed decisions during the lead optimization process. By understanding the metabolic liabilities associated with certain scaffolds, researchers can proactively design molecules with improved pharmacokinetic properties, ultimately increasing the probability of success in developing new medicines.
Future work in this area should focus on systematic studies that directly compare a wide array of tert-butylphenyl substituted heterocycles under standardized in vitro conditions. Such studies would provide a more definitive and quantitative ranking of the metabolic stability of these important structural motifs, further empowering rational drug design.
References
Metabolism of rofecoxib in vitro using human liver subcellular fractions. Drug Metab Dispos. 2003 Nov;31(11):1398-408.
In-vitro metabolism of celecoxib, a cyclooxygenase-2 inhibitor, by allelic variant forms of human liver microsomal cytochrome P450 2C9: correlation with CYP2C9 genotype and in-vivo pharmacokinetics. Pharmacogenetics. 2001 Apr;11(3):223-35.
Analysis of the Metabolic Pathway of Bosentan and of the Cytotoxicity of Bosentan Metabolites Based on a Quantitative Modeling of Metabolism and Transport in Sandwich-Cultured Human Hepatocytes. Drug Metab Dispos. 2016 Jan;44(1):119-29.
The Disposition and Metabolism of Rofecoxib, a Potent and Selective Cyclooxygenase-2 Inhibitor, in Human Subjects. Drug Metab Dispos. 2001 Oct;29(10):1360-7.
VIOXX® (rofecoxib) tablets and oral suspension. FDA Access Data. [Link]
The anti-inflammatory drug celecoxib is metabolized by Pseudomonas aeruginosa CYP107S1 in vitro and in vivo. Jed Lampe's Lab.
21-290 Tracleer Clinical Pharmacology Biopharmaceutics Review Part 1. FDA Access Data. [Link]
Analysis of metabolic pathway of bosentan and cytotoxicity of bosentan metabolites based on a quantitative modeling of metabolism and transport in sandwich-cultured human hepatocytes.
Inhibitory effect of celecoxib on agomelatine metabolism in vitro and in vivo. Drug Des Devel Ther. 2018;12:695-701.
In vitro drug-drug interaction studies with febuxostat, a novel non-purine selective inhibitor of xanthine oxidase: plasma protein binding, identification of metabolic enzymes and cytochrome P450 inhibition. Xenobiotica. 2008 May;38(5):496-510.
The disposition and metabolism of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in human subjects.
In vitro drug–drug interaction studies with febuxostat, a novel non-purine selective inhibitor of xanthine oxidase: plasma protein binding, identification of metabolic enzymes and cytochrome P450 inhibition. Taylor & Francis Online.
In vitro metabolism and interaction studies with celecoxib and lovastatin. Clinical Cancer Research. 2004 Apr 1;10(7):2580-90.
Celecoxib is a CYP1A2 inhibitor in vitro but not in vivo. ClinPGx. [Link]
Febuxostat in the management of hyperuricemia and chronic gout: a review. Ther Clin Risk Manag. 2008 May;4(6):1209-20.
Phenylthiazoles with tert-Butyl Side Chain: Metabolically Stable with Anti-Biofilm Activity. ACS Infect Dis. 2018;4(11):1598-1607.
Febuxostat – A New Treatment for Hyperuricaemia in Gout – A Review Article. National Journal of Physiology, Pharmacy & Pharmacology.
Desmethyl bosentan displays a similar in vitro interaction profile as bosentan. Pharmacol Res. 2015 Feb;92:29-37.
Unraveling the Active Metabolites of Febuxostat: A Technical Guide to Discovery and Synthesis. Benchchem.
Metabolically Stable tert-Butyl Replacement. ACS Med Chem Lett. 2013 Jun 13;4(6):514-6.
Mitigating Heterocycle Metabolism in Drug Discovery. J Med Chem. 2012 Apr 26;55(8):3565-80.
Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. MedChemComm. 2019;10(3):439-450.
Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds. Proc Natl Acad Sci U S A. 2017 Apr 18;114(16):E3236-E3245.
CMMS-GCL: cross-modality metabolic stability prediction with graph contrastive learning.
Bosentan (Tracleer™), a New Agent for the Treatment of Pulmonary Arterial Hypertension. Proc (Bayl Univ Med Cent). 2002 Jul;15(3):336-9.
A matched molecular pair analysis of in vitro human microsomal metabolic stability measurements for heterocyclic replacements of di-substituted benzene containing compounds – identification of those isosteres more likely to have beneficial effects. MedChemComm. 2012;3(9):1194-1198.
Structure-activity relationships of chiral selective norepinephrine reuptake inhibitors (sNRI) with increased oxidative stability. Bioorg Med Chem Lett. 2008 Nov 1;18(21):5682-5.
Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery.
Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. Fiveable.
Metabolically Stable tert-Butyl Replacement.
The in vitro metabolic stability study of the selected compounds.
Application Notes and Protocols for Assessing the Metabolic Stability of Pyrimidine Deriv
A statistical analysis of in-vitro human microsomal metabolic stability of heterocyclic replacement for di-substituted phenyl in. The Royal Society of Chemistry.
Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. IJPPR.
Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development. Tecan.
How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec.
Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. MeCour.
Metabolism of t-butyl groups in drugs. Hypha Discovery.
Metabolic stability and metabolite profiling of emerging synthetic c
Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innov
Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Publishing.
A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine
Introduction: In the landscape of drug discovery and chemical research, pyrazole derivatives are of significant interest. However, the innovation they enable carries a parallel responsibility for ensuring the safety of o...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: In the landscape of drug discovery and chemical research, pyrazole derivatives are of significant interest. However, the innovation they enable carries a parallel responsibility for ensuring the safety of our researchers and the protection of our environment. The proper management and disposal of chemical waste, such as 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine, is not merely a regulatory hurdle but a cornerstone of a robust and ethical research program. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory frameworks. The causality behind each step is explained to empower laboratory professionals to make informed, safe decisions.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the specific hazards of 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine is fundamental to appreciating the necessity of stringent disposal protocols. The primary source for this information is the manufacturer's Safety Data Sheet (SDS), which classifies the compound based on its potential health and environmental effects.
Based on available data for the closely related compound 3-(tert-Butyl)-1H-pyrazol-5-amine, the primary hazards are clear.[1] The compound is a known irritant, and its toxicological properties have not been fully investigated, demanding a cautious approach.[1]
Table 1: Hazard Summary for 3-(tert-Butyl)-1H-pyrazol-5-amine
| Environmental Hazards | - | No substances known to be hazardous to the environment. |[1] |
The core directive from this hazard profile is clear: prevent contact with skin, eyes, and the respiratory system, and ensure the compound does not enter standard waste streams where it could cause unforeseen reactions or harm.
Pre-Disposal Planning: Waste Minimization and Segregation
Effective waste management begins before the waste is even generated.[2] A proactive approach not only enhances safety but also reduces disposal costs and environmental impact.
Waste Minimization: Careful planning of experiments to use the minimum amount of 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine necessary is the first step in responsible management.[2]
Segregation at the Source: Never mix this waste with other chemical waste streams unless their compatibility is certain.[3][4] The SDS for the parent compound identifies strong oxidizing agents and strong acids as incompatible materials.[1] Therefore, waste 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine must be kept separate from these categories. This segregation prevents dangerous reactions within the waste container.[3] All waste must be accumulated at or near its point of generation under the control of laboratory personnel.[5]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for handling and disposing of pure, unused 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine and materials contaminated with it.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing appropriate PPE. The goal is to create a barrier between you and the hazardous substance.
Eye Protection: Safety glasses with side shields or chemical safety goggles.[6]
Lab Coat: A standard lab coat to protect skin and clothing.[3]
Respiratory Protection: If there is a risk of generating dust, work within a chemical fume hood to protect against respiratory irritation.[1][3]
Step 2: Waste Collection
Distinguish between two types of waste: the pure chemical and contaminated lab materials.
Unused/Expired Chemical: Collect the solid 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine directly in a designated hazardous waste container.
Contaminated Materials: This includes items like weighing paper, pipette tips, gloves, and paper towels used during spill cleanup. These items must also be placed in the designated hazardous waste container.[7] Do not dispose of these materials in the regular trash.[8]
Step 3: Container Selection and Labeling
The integrity and clear communication of the waste container's contents are critical for safety and regulatory compliance.
Container Choice: Use a container that is in good condition, leak-proof, and chemically compatible with the pyrazole compound.[5][9] A high-density polyethylene (HDPE) container is a suitable choice. The container must have a secure, tightly-fitting lid.[5]
Labeling: This is a critical step that must be done accurately and immediately upon starting waste accumulation. The label must include:
Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) within the lab, near the point of generation.[9]
Location: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials like strong acids and oxidizers.[1][3]
Closure: The waste container must be kept closed at all times except when you are actively adding waste.[9][10] Leaving a funnel in the container is not permitted.[9]
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to catch any potential leaks.[5]
Step 5: Final Disposal Arrangement
Chemical waste cannot be disposed of via the sanitary sewer or regular trash.[5][8] Final disposal must be handled by trained professionals in accordance with federal and local regulations.
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[7][8]
Documentation: Complete any required chemical waste pickup forms provided by your EHS office.[8] List each container separately.
Hand-off: Follow your institution's specific procedures for waste hand-off. Do not move the waste outside of your laboratory unless instructed to do so by EHS personnel.
Spill and Decontamination Procedures
In the event of a spill, your immediate priority is to ensure personnel safety and contain the material.
Alert Personnel: Notify others in the immediate area of the spill.
Assess the Spill: For a small, manageable spill of solid material, you may proceed with cleanup if you are trained and equipped to do so. For large spills, evacuate the area and contact your EHS office immediately.
Cleanup:
Wearing your full PPE, gently sweep up the solid material to avoid creating dust.[1]
Place the swept-up material and any contaminated cleaning supplies (e.g., paper towels, pads) into your designated hazardous waste container.[1]
Decontaminate the spill area with a suitable laboratory detergent and water.
Reporting: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
Regulatory Framework: A Foundation of Compliance
All chemical waste disposal in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][8] This "cradle-to-grave" system holds the waste generator (your institution) responsible for the waste from its generation to its final, safe disposal.[11] Adhering to the protocols outlined in this guide and by your local EHS office ensures compliance with these critical regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow and decision-making process for the proper disposal of 3-(4-tert-butylphenyl)-1H-pyrazol-5-amine.
Caption: A flowchart detailing the key decision points and actions for safe chemical waste disposal.
References
How to Dispose of Chemical Waste | Environmental Health and Safety . University of Tennessee, Knoxville. [Link]
Chemical Safety in Labs: Handling and Storage - YOUTH Clean Tech . (2025, February 9). YOUTH Clean Tech. [Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health . (2025, May 21). Daniels Health. [Link]
The Importance of Chemical Safety in R&D Labs - Wilco Prime . (2024, October 2). Wilco Prime. [Link]
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. [Link]
Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions . (2025, February 9). MDPI. [Link]
How to Properly Manage Hazardous Waste Under EPA Regulations - ERG Environmental . ERG Environmental. [Link]
Hazardous Chemical Waste Management Guidelines - Columbia | Research . Columbia University. [Link]